molecular formula C₅₃H₆₅BrN₄O₂₀ B1161119 17-Bromo Vinorelbine Ditartrate

17-Bromo Vinorelbine Ditartrate

Cat. No.: B1161119
M. Wt: 1158
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Bromo Vinorelbine Ditartrate is a semi-synthetic vinca alkaloid derivative recognized as an impurity in the bulk drug substance of Vinorelbine Bitartrate . It is a characterized chemical entity, with its structure identified through techniques including mass spectrometry and proton NMR . This compound is vital for pharmaceutical analysis and quality control, serving as a reference standard to monitor and control impurities during the manufacturing and storage of vinorelbine-based APIs, in compliance with stringent regulatory requirements . The study of such derivatives also provides valuable insights into the synthetic pathway and degradation mechanism of vinorelbine, aiding in process optimization . Vinorelbine and its related compounds function as antimitotic agents that selectively target mitotic microtubules . They bind to tubulin, thereby disrupting the dynamics of microtubule polymerization and leading to a blockade of cell cycle progression at metaphase, ultimately inducing apoptosis in proliferating cells . This specific activity makes vinorelbine and its analogs a subject of ongoing research in oncology . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₅₃H₆₅BrN₄O₂₀

Molecular Weight

1158

Synonyms

(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-17-bromo-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Ditartrate;  17-Bromo-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Vinorelbine and the Hypothetical Pathway to 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is no publicly available scientific literature or patent documentation detailing the specific synthesis or discovery of "17-Bromo Vinorelbine Ditartrate." This guide provides a comprehensive overview of the well-established synthesis of Vinorelbine and proposes a hypothetical synthetic pathway for the 17-bromo analog based on known chemical principles. The experimental protocols and data presented are for Vinorelbine and its closely related analogs.

Introduction to Vinorelbine

Vinorelbine is a semi-synthetic vinca alkaloid derived from the natural compounds vindoline and catharanthine, which are extracted from the periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Vinorelbine functions by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase and ultimately apoptosis of the cancer cells.[4][5]

The discovery of Vinorelbine is credited to the team of Professor Pierre Potier at the Centre National de la Recherche Scientifique (CNRS) in France. The subsequent development and commercialization were carried out by Pierre Fabre Médicament.[1][2] The structural modification of the catharanthine moiety in Vinorelbine compared to its parent compounds, vinblastine and vincristine, results in a different spectrum of activity and a potentially more favorable neurotoxicity profile.

General Synthesis of Vinorelbine

The semi-synthesis of Vinorelbine is a multi-step process that typically starts with the coupling of two key indole alkaloids: catharanthine and vindoline. An alternative pathway utilizes leurosine.[1][6] The following sections detail a common synthetic route.

Key Starting Materials and Reagents
Material Role Source
CatharanthineStarting MaterialExtracted from Catharanthus roseus
VindolineStarting MaterialExtracted from Catharanthus roseus
Trifluoroacetic Anhydride (TFAA)ReagentCoupling Reaction
Sodium Borohydride (NaBH₄)Reducing AgentReduction Step
N-Bromosuccinimide (NBS)Brominating AgentBromination Step[1]
Silver Tetrafluoroborate (AgBF₄)Rearrangement CatalystRing Contraction Step[1]
Tartaric AcidSalt FormationFormation of Ditartrate Salt
Experimental Protocol for Vinorelbine Synthesis

The synthesis of Vinorelbine can be broadly divided into the following key steps:

  • Coupling of Catharanthine and Vindoline: Catharanthine and vindoline are coupled in the presence of an activating agent, such as trifluoroacetic anhydride, to form anhydrovinblastine. This reaction is typically carried out in a suitable organic solvent like dichloromethane at low temperatures.

  • Reduction of the Intermediate: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield 3',4'-anhydrovinblastine.

  • Oxidative Rearrangement and Ring Contraction: A critical step in the synthesis is the oxidative rearrangement and contraction of the catharanthine ring. This is often achieved by reacting 3',4'-anhydrovinblastine with N-bromosuccinimide (NBS) to form a brominated intermediate.[1] This intermediate is then treated with a silver salt, such as silver tetrafluoroborate, to induce a skeletal rearrangement and contraction of the nine-membered ring of the catharanthine moiety to the eight-membered ring characteristic of Vinorelbine.[1]

  • Purification: The crude Vinorelbine base is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.

  • Salt Formation: Finally, the purified Vinorelbine base is converted to its ditartrate salt by reacting it with tartaric acid in a suitable solvent, followed by crystallization or precipitation. This enhances the stability and water solubility of the final drug product.

Synthesis Workflow Diagram

Vinorelbine_Synthesis Catharanthine Catharanthine Coupling Coupling (TFAA) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine Reduction Reduction (NaBH₄) Anhydrovinblastine->Reduction Reduced_Intermediate 3',4'-Anhydrovinblastine Reduction->Reduced_Intermediate Bromination Bromination (NBS) Reduced_Intermediate->Bromination Brominated_Intermediate Brominated Intermediate Bromination->Brominated_Intermediate Rearrangement Rearrangement (AgBF₄) Brominated_Intermediate->Rearrangement Vinorelbine_Base Vinorelbine (Base) Rearrangement->Vinorelbine_Base Salt_Formation Salt Formation (Tartaric Acid) Vinorelbine_Base->Salt_Formation Vinorelbine_Ditartrate Vinorelbine Ditartrate Salt_Formation->Vinorelbine_Ditartrate

Caption: General synthetic pathway of Vinorelbine Ditartrate.

Hypothetical Synthesis of this compound

As there is no published data on the synthesis of this compound, the following section outlines a plausible, yet hypothetical, synthetic route. The key challenge lies in the selective bromination of the vindoline aromatic ring at the C17 position without affecting other reactive sites in the complex Vinorelbine molecule.

Rationale for Synthesis

The introduction of a halogen atom, such as bromine, onto an aromatic ring of a drug molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Researchers may be interested in synthesizing 17-Bromo Vinorelbine to investigate its potential for enhanced anti-cancer activity, improved pharmacokinetic profile, or to overcome drug resistance mechanisms.

Proposed Experimental Protocol

A potential strategy would involve the direct electrophilic bromination of the Vinorelbine vindoline moiety.

  • Starting Material: Purified Vinorelbine base would be used as the starting material.

  • Electrophilic Bromination: The Vinorelbine base would be dissolved in a suitable aprotic solvent. An electrophilic brominating agent would then be added. Potential brominating agents include:

    • N-Bromosuccinimide (NBS) with a catalyst such as a Lewis acid.

    • Molecular bromine (Br₂) in the presence of a mild catalyst.

    • Other specialized brominating reagents designed for selective aromatic bromination.

  • Reaction Conditions: The reaction would likely be carried out at controlled temperatures to minimize side reactions. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the reaction mixture would be quenched and the crude product extracted. Purification of 17-Bromo Vinorelbine would be challenging due to the potential for a mixture of mono- and poly-brominated products, as well as isomers. Advanced chromatographic techniques, such as preparative HPLC, would likely be required for isolation.

  • Salt Formation: The purified 17-Bromo Vinorelbine base would then be converted to its ditartrate salt as described for Vinorelbine.

Hypothetical Synthesis Workflow Diagram

Bromo_Vinorelbine_Synthesis Vinorelbine_Base Vinorelbine (Base) Bromination Electrophilic Bromination (e.g., NBS, catalyst) Vinorelbine_Base->Bromination Crude_Product Crude 17-Bromo Vinorelbine Bromination->Crude_Product Purification Purification (Prep-HPLC) Crude_Product->Purification Bromo_Vinorelbine_Base 17-Bromo Vinorelbine (Base) Purification->Bromo_Vinorelbine_Base Salt_Formation Salt Formation (Tartaric Acid) Bromo_Vinorelbine_Base->Salt_Formation Bromo_Vinorelbine_Ditartrate This compound Salt_Formation->Bromo_Vinorelbine_Ditartrate Vinorelbine_Pathway Vinorelbine Vinorelbine Tubulin Tubulin Dimers Vinorelbine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinorelbine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (Metaphase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

References

The Emergent Therapeutic Potential of 17-Bromo Vinorelbine Ditartrate: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the posited mechanism of action for 17-Bromo Vinorelbine Ditartrate, a novel derivative of the established chemotherapeutic agent, Vinorelbine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of its anticipated biological activities. Due to the novelty of this compound, direct experimental data is not yet available in the public domain. Therefore, this guide extrapolates its mechanism of action from the well-documented activities of its parent compound, Vinorelbine, while also considering the potential influence of the bromine substitution at the 17-position.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Like its parent compound, Vinorelbine, this compound is anticipated to function primarily as a microtubule inhibitor. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. The antitumor activity of Vinca alkaloids, including Vinorelbine, stems from their ability to interfere with the dynamic instability of microtubules.[1][2][3]

The proposed mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules. This binding is expected to inhibit the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle apparatus during cell division.[1][2] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[1][3]

The introduction of a bromine atom at the 17-position of the vindoline moiety is a key structural modification. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a drug. The presence of bromine can influence the compound's lipophilicity, membrane permeability, and binding affinity to its target protein.[4][5] It is hypothesized that the bromo-substitution on Vinorelbine may lead to a more potent or selective interaction with tubulin, potentially resulting in enhanced cytotoxic activity against cancer cells.[6][7][8]

Quantitative Analysis of Activity

While specific quantitative data for this compound is not yet available, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the parent compound, Vinorelbine, against various cancer cell lines. These values provide a benchmark for the anticipated potency of the brominated derivative.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer0.001861[9]
HeLaCervical cancer0.04 (effective apoptotic dose)[10]
MDA-MB-231BRBreast cancer brain metastasisIn vivo and in vitro data available[11]
PCI-6AHead and neck squamous cell carcinoma0.001816[9]
KARPAS-231B-cell leukemia0.001817[9]
8-MG-BAGlioblastoma0.001822[9]
IGR-1Melanoma0.001956[9]
SNU-398Hepatocellular carcinoma0.001964[9]

Signaling Pathways

The primary signaling pathway affected by this compound is expected to be the mitotic checkpoint pathway, leading to cell cycle arrest and apoptosis.

Signaling_Pathway Postulated Signaling Pathway of this compound 17-Bromo_Vinorelbine_Ditartrate 17-Bromo_Vinorelbine_Ditartrate Tubulin_Binding Tubulin_Binding 17-Bromo_Vinorelbine_Ditartrate->Tubulin_Binding Microtubule_Destabilization Microtubule_Destabilization Tubulin_Binding->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic_Spindle_Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Disruption->G2/M_Phase_Arrest Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Postulated signaling cascade initiated by this compound.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of key experiments would be required. The following are detailed methodologies for these essential assays.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 3 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare various concentrations of this compound in the general tubulin buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C in a temperature-controlled spectrophotometer.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the treated samples to the vehicle control to determine the inhibitory effect.

Tubulin_Polymerization_Workflow Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Tubulin, GTP, and Test Compound Plate_Setup Add reagents to 96-well plate Reagents->Plate_Setup Initiation Initiate polymerization (add GTP, 37°C) Plate_Setup->Initiation Measurement Measure A340 over time Initiation->Measurement Data_Plotting Plot Absorbance vs. Time Measurement->Data_Plotting Comparison Compare treated vs. control Data_Plotting->Comparison

Caption: Experimental workflow for the tubulin polymerization assay.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

Principle: DNA content varies depending on the cell cycle phase. Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Preparation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Culture and Treatment:

    • Treat cancer cells with this compound as described for the cell cycle analysis.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Assay_Workflow Workflow for Annexin V/PI Apoptosis Assay Cell_Treatment Treat cells with This compound Harvest_Wash Harvest and wash cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V and PI Harvest_Wash->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry Quantification Quantify cell populations Flow_Cytometry->Quantification

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

Based on the well-established mechanism of its parent compound, this compound is poised to be a potent anti-cancer agent that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The introduction of the bromine atom is a rational design strategy that may enhance its therapeutic efficacy. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising new compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Vinorelbine Ditartrate: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of Vinorelbine Ditartrate, a semi-synthetic vinca alkaloid widely used in cancer chemotherapy. While the primary focus of this document is on Vinorelbine Ditartrate, it is important to note that a specific derivative, 17-Bromo Vinorelbine Ditartrate, was the initial subject of inquiry. However, a thorough review of publicly available scientific literature and chemical databases yielded no specific information on the synthesis, chemical and physical properties, or biological activity of this compound. The information presented herein pertains to the well-characterized parent compound, Vinorelbine Ditartrate. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this important antineoplastic agent.

Vinorelbine is a third-generation vinca alkaloid, structurally similar to vinblastine and vincristine, but with a key modification on the catharanthine moiety of the molecule. This structural change contributes to its unique pharmacological profile, including a lower incidence of neurotoxicity compared to its predecessors.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[2][3]

Chemical Structure and Properties

Vinorelbine is a complex molecule composed of two multi-ringed units: vindoline and a modified catharanthine. The ditartrate salt form enhances its solubility for pharmaceutical formulations.

Table 1: Chemical and Physical Properties of Vinorelbine Ditartrate

PropertyValueReference
Chemical Formula C₅₃H₆₆N₄O₂₀[1]
Molecular Weight 1079.1 g/mol [1]
CAS Number 125317-39-7[1]
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate[1]
Melting Point 181-183 °C[2]
Solubility ≥43 mg/mL in H₂O with ultrasonic[4]
Optical Rotation +52.4° at 20 °C/D (c = 0.3 in CHCl₃)[2]
Appearance Solid[4]

Synthesis

Vinorelbine is a semi-synthetic compound, meaning it is derived from naturally occurring precursors. The synthesis of Vinorelbine Ditartrate typically involves the coupling of vindoline and catharanthine, two alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus).[3]

One synthetic approach involves the following key steps:

  • Reaction of catharanthine tartrate and vindoline with ferric trichloride and hydrochloric acid.[5]

  • The resulting product is then reacted with sodium borohydride to yield dehydrated vinblastine.[5]

  • Ring-opening and rearrangement of the dehydrated vinblastine is achieved using trifluoroacetic anhydride to form vinorelbine.[5]

  • Finally, the vinorelbine base is treated with tartaric acid to form the more stable and soluble ditartrate salt.[5]

Another synthetic route starts from vinblastine sulfate, which undergoes dehydration, followed by a bromination and ring-shrinkage reaction to yield the vinorelbine crude product.[6] Purification is then carried out using column chromatography.[6]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of vinorelbine is the inhibition of microtubule polymerization.[1][7][8] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]

The disruption of microtubule structure by vinorelbine triggers a cascade of downstream signaling events. This includes the induction of the tumor suppressor gene p53 and the modulation of various protein kinases involved in critical signaling pathways such as Ras/Raf and PKC/PKA.[2] These molecular alterations lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[2] The inactivation of Bcl-2 disrupts its binding to the pro-apoptotic protein BAX, leading to the activation of the apoptotic cascade.[2]

Recent studies have also indicated that vinorelbine can alter the expression of long non-coding RNAs (lncRNAs) that are implicated in the mitogen-activated protein kinase (MAPK) signaling pathway, particularly in non-small cell lung cancer cell lines.

Vinorelbine_Signaling_Pathway Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization Mitotic_Spindle Mitotic Spindle Destruction Microtubule->Mitotic_Spindle p53 p53 Induction Microtubule->p53 Kinases Ras/Raf, PKC/PKA Modulation Microtubule->Kinases G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) Kinases->Bcl2 BAX BAX Activation Bcl2->BAX Inhibition released BAX->Apoptosis

Caption: Signaling pathway of Vinorelbine leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of vinorelbine are proprietary to pharmaceutical manufacturers. However, the scientific literature provides insights into the methodologies used for its analysis and evaluation in preclinical and clinical settings.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic effects of vinorelbine on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., non-small cell lung cancer lines A549, Calu-6, H1792) are cultured in appropriate media.

    • Cells are treated with varying concentrations of vinorelbine for a specified duration (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the drug.

Cell_Viability_Assay_Workflow start Start: Cancer Cell Culture treatment Treat with varying concentrations of Vinorelbine start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Add MTT or CCK-8 reagent incubation->assay measurement Measure absorbance (spectrophotometer) assay->measurement analysis Calculate IC50 value measurement->analysis end End: Determine Cytotoxicity analysis->end

Caption: Workflow for a typical cell viability assay.

2. Cell Cycle Analysis

  • Objective: To determine the effect of vinorelbine on cell cycle progression.

  • Methodology:

    • Cells are treated with vinorelbine as described above.

    • Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to identify any cell cycle arrest.

3. Clinical Administration and Monitoring

  • Dosage and Administration: Vinorelbine is administered intravenously or orally.[3][7] A common intravenous dosage is 25 or 30 mg/m² on days 1 and 8 of a 21-day cycle.[7] The oral dose is typically around 60 mg/m².[3]

  • Monitoring: Patients receiving vinorelbine require regular monitoring of blood counts (FBC), liver function tests (LFTs), and kidney function (U&E).[7] The dose-limiting toxicity is myelosuppression, particularly neutropenia.[2]

Table 2: Common Toxicities Associated with Vinorelbine

ToxicityDescriptionReference
Myelosuppression Primarily neutropenia, which is non-cumulative and reversible.[2]
Peripheral Neuropathy Tingling, numbness, and pain in the hands and feet. Less severe than with older vinca alkaloids.[3]
Gastrointestinal Issues Constipation, nausea, and vomiting are common.[3]
Venous Irritation Pain and inflammation at the injection site (for IV administration).[7]
Fatigue A general feeling of weakness and tiredness (asthenia).[3]

Conclusion

Vinorelbine Ditartrate remains a clinically important antineoplastic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its semi-synthetic origin and modified chemical structure offer a therapeutic advantage in terms of reduced neurotoxicity compared to earlier vinca alkaloids. While the specific properties of this compound are not documented in the available literature, the comprehensive data on the parent compound provides a solid foundation for researchers exploring novel derivatives in this chemical class. Further investigation into halogenated analogs of vinorelbine could potentially lead to the development of new anticancer agents with improved efficacy and safety profiles.

References

The Elusive Profile of 17-Bromo Vinorelbine Ditartrate: A Technical Review of its Parent Compound, Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of several cancers, most notably non-small cell lung cancer and breast cancer.[1][2] Its mechanism of action, like other vinca alkaloids, involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][2][3] This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

In Vitro Activity of Vinorelbine Ditartrate

Vinorelbine has demonstrated potent cytotoxic activity across a range of cancer cell lines. The following table summarizes key in vitro data.

Cell LineCancer TypeAssayIC50 / ActivityReference
HeLaCervical CancerProliferation Assay1.25 nM[4]
JEG3ChoriocarcinomaCell Viability AssaySignificant reduction in viability at 0.1 µM[3]
HTR-8/svneoTrophoblasticCell Viability AssaySignificant reduction in viability at 1 µM[3]
NCI-H460Non-Small Cell Lung CancerMTT AssayIC50 ~1.25 nM[1]
MCF-7Breast CancerNot SpecifiedPotent antiproliferative activity[1][3]
Human MelanomaMelanomaNot SpecifiedPotent antiproliferative activity[3]
B-CLLB-chronic lymphocytic leukemiaINT assayID50 ranging from 4 ng/ml to 83 µg/ml[5]

Pharmacokinetics of Vinorelbine Ditartrate

The pharmacokinetic profile of vinorelbine is characterized by a tri-exponential decay, a long terminal half-life, and a large volume of distribution.[6] It is primarily metabolized by hepatic cytochrome P450 enzymes.[7]

ParameterValueSpeciesAdministrationReference
Terminal Half-life (t½)~44.7 hoursHumanIntravenous[6]
Volume of Distribution (Vz)~75.6 L/kgHumanIntravenous[6]
Clearance (CL)~1.28 L/h/kgHumanIntravenous[6]
Plasma Protein Binding80-91%HumanNot Specified[7]
Bioavailability (Oral)27% (compared to 30 mg/m² IV)HumanOral

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

experimental_workflow_mtt start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of Vinorelbine Ditartrate incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance at 570 nm using a microplate reader solubilize->readout

MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry

To assess the effect of Vinorelbine on the cell cycle, flow cytometry is employed.

experimental_workflow_flow_cytometry start Treat cells with Vinorelbine Ditartrate harvest Harvest and fix cells (e.g., with ethanol) start->harvest stain Stain DNA with a fluorescent dye (e.g., Propidium Iodide) harvest->stain analyze Analyze DNA content by flow cytometry stain->analyze quantify Quantify cell populations in G0/G1, S, and G2/M phases analyze->quantify

Cell Cycle Analysis Workflow

Mechanism of Action: Signaling Pathway

Vinorelbine's primary mechanism of action is the disruption of microtubule polymerization, which is a critical process in the formation of the mitotic spindle during cell division.

signaling_pathway_vinorelbine cluster_cell Cancer Cell vinorelbine Vinorelbine Ditartrate tubulin β-Tubulin Subunits vinorelbine->tubulin Binds to microtubules Microtubule Polymerization vinorelbine->microtubules Inhibits tubulin->microtubules Polymerize into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Vinorelbine's Mechanism of Action

Conclusion

While the specific derivative, 17-Bromo Vinorelbine Ditartrate, remains uncharacterized in the public domain, the extensive data available for the parent compound, Vinorelbine Ditartrate, provides a solid foundation for understanding the potential therapeutic profile of its analogs. The potent in vitro activity and well-defined pharmacokinetic profile of vinorelbine underscore its importance in oncology. Further research into novel derivatives, such as the 17-Bromo analog, could potentially yield compounds with improved efficacy, selectivity, or pharmacokinetic properties. However, without specific preclinical data, any such potential remains speculative. Researchers interested in this specific derivative will likely need to undertake de novo synthesis and a full preclinical evaluation to characterize its properties.

References

Preclinical Research on 17-Bromo Vinorelbine Ditartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical research data for 17-Bromo Vinorelbine Ditartrate . The information presented in this technical guide pertains to the well-researched parent compound, Vinorelbine Ditartrate . This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals by providing a detailed overview of the preclinical data available for Vinorelbine, which may offer insights into the potential properties of its derivatives.

Introduction to Vinorelbine Ditartrate

Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and vindoline.[1] It is an established anti-mitotic chemotherapy agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2][3] Like other vinca alkaloids, vinorelbine's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division.[2][3][4] This interference with microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by binding to β-tubulin subunits, the building blocks of microtubules.[4] This binding inhibits the polymerization of tubulin into microtubules, leading to a destabilization of the microtubule structure.[3][4] At high concentrations, vinorelbine actively promotes microtubule depolymerization.[4] At lower, clinically relevant concentrations, it suppresses the dynamic instability of microtubules, effectively freezing them in a state that is incompatible with proper mitotic spindle function.[4] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[3]

Mechanism of Action of Vinorelbine cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Vinorelbine Vinorelbine Tubulin β-Tubulin Subunits Vinorelbine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by Vinorelbine) MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Essential for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of Vinorelbine's mechanism of action.

In Vitro Studies

A substantial body of in vitro research has characterized the cytotoxic and anti-proliferative effects of vinorelbine across a wide range of cancer cell lines.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of vinorelbine in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer142.6[5]
A549Non-Small Cell Lung CancerData Not Available in Provided Text[6]

Note: The provided search results mention the evaluation of vinorelbine derivatives against A549 cells but do not provide a specific IC50 value for the parent compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of vinorelbine ditartrate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Experimental Workflow for In Vitro Cytotoxicity Assay cluster_workflow Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of Vinorelbine A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Figure 2: A typical workflow for determining the in vitro cytotoxicity of a compound.

In Vivo Studies

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of vinorelbine in various animal models.

Anti-Tumor Efficacy

The following table summarizes the in vivo efficacy of vinorelbine in different tumor xenograft models.

Tumor ModelAnimal ModelDosing RegimenOutcomeReference
Human Sarcoma Xenograft (SJCRH30 RMS)MiceNot SpecifiedLiposomal vinorelbine (TLC178) showed better inhibitory effect than vinorelbine alone.[7]
Human Fibrosarcoma (HT1080)MiceNot SpecifiedLiposomal vinorelbine (TLC178) remarkably suppressed tumor growth compared to doxorubicin.[7]
A549 XenograftsNude MiceNot SpecifiedA derivative of vinorelbine (7y) showed comparable activity to the parent compound.[6]
Experimental Protocols

Tumor Xenograft Model

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives vinorelbine ditartrate via a specified route (e.g., intravenous or intraperitoneal) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group. Other parameters such as survival rate may also be assessed.

Pharmacokinetics

The pharmacokinetic profile of vinorelbine has been extensively studied in both preclinical models and humans.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of vinorelbine.

ParameterValueSpecies/ContextReference
Absorption
Time to Peak Concentration (Tmax)~2 hours (oral)Humans[8]
Distribution
Volume of Distribution (Vd)~70 L/kgHumans[8]
Protein BindingHigh (especially to platelets and lymphocytes)In vitro[8]
Metabolism
Primary SiteLiverHumans[8]
Elimination
Primary RouteBiliary excretionHumans[9]
Terminal Half-life (t1/2)20-40 hoursHumans[8]
Clearance72.54 - 89.46 L/hHumans[8]

Toxicology

The primary dose-limiting toxicity of vinorelbine is myelosuppression, particularly neutropenia. Neurotoxicity, a common side effect of other vinca alkaloids, is generally less severe with vinorelbine.[10]

Conclusion

While no specific preclinical data for this compound is publicly available, the extensive research on the parent compound, Vinorelbine Ditartrate, provides a solid foundation for understanding the potential biological activities and pharmacological properties of its derivatives. The information presented in this guide on vinorelbine's mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology can serve as a valuable reference for researchers and drug development professionals interested in the therapeutic potential of novel vinorelbine analogs. Further research is warranted to synthesize and evaluate this compound to determine its unique preclinical profile.

References

The Role of 17-Bromo Vinorelbine Ditartrate as a Microtubule Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of Vinorelbine and its derivative, 17-Bromo Vinorelbine Ditartrate, as potent microtubule inhibitors. While extensive data exists for Vinorelbine, a semi-synthetic vinca alkaloid widely used in oncology, information on its bromo-derivative is emerging. This document will detail the established mechanism of action of Vinorelbine, present key quantitative data from in-vitro studies, and provide comprehensive experimental protocols for assessing microtubule-targeting agents. The synthesis and identification of the novel compound, 3',4'-epoxy-17-bromo vinorelbine tartrate, will be discussed, highlighting its potential for enhanced therapeutic efficacy.

Introduction to Vinorelbine and the Vinca Alkaloids

The vinca alkaloids, originally isolated from the periwinkle plant Catharanthus roseus, are a cornerstone of anti-mitotic chemotherapy.[1] This class of compounds, which includes vinblastine and vincristine, exerts its cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton and the mitotic spindle.[2][3] Vinorelbine, a third-generation semi-synthetic vinca alkaloid, was developed to offer an improved therapeutic window, demonstrating a higher affinity for mitotic microtubules over axonal ones, potentially reducing neurotoxicity.[1][4] It is currently approved for the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4]

The ongoing pursuit of more potent and selective microtubule inhibitors has led to the development of numerous derivatives. Among these is the novel compound, this compound, and more specifically, its identified form, 3',4'-epoxy-17-bromo vinorelbine tartrate.[5] While detailed biological data on this specific derivative is not yet widely published, its structural modifications suggest a potential for altered and possibly enhanced activity at the tubulin binding site. This guide will synthesize the known information on Vinorelbine to provide a framework for understanding and evaluating its bromo-derivative.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for Vinorelbine, and by extension its derivatives, is the inhibition of microtubule polymerization.[6][7] This process is initiated by the binding of the drug to β-tubulin subunits at the Vinca-binding domain, which is located near the positive end of the microtubules.[7] This interaction has several downstream consequences:

  • Inhibition of Polymerization: At higher concentrations, Vinorelbine actively promotes the depolymerization of microtubules and prevents the formation of the mitotic spindle.[7]

  • Suppression of Dynamics: Even at lower, sub-stoichiometric concentrations, Vinorelbine suppresses the dynamic instability of microtubules. It slows the rate of microtubule growth and shortening, and increases the time microtubules spend in a paused state.[6][7]

  • Mitotic Arrest: The disruption of normal microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]

Vinorelbine_Mechanism_of_Action Vinorelbine Vinorelbine Ditartrate Tubulin β-Tubulin Subunits Vinorelbine->Tubulin Binds to MT_Polymerization Microtubule Polymerization Vinorelbine->MT_Polymerization Inhibits MT_Dynamics Suppression of Microtubule Dynamics Vinorelbine->MT_Dynamics Induces Spindle Mitotic Spindle Disruption MT_Polymerization->Spindle Leads to MT_Dynamics->Spindle Leads to Cell_Cycle G2/M Phase Arrest Spindle->Cell_Cycle Triggers Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Mechanism of action of Vinorelbine as a microtubule inhibitor.

Quantitative Data for Vinorelbine

The following table summarizes the in-vitro activity of Vinorelbine against various human tumor cell lines. It is important to note that specific quantitative data for this compound is not yet available in the public domain.

Cell LineCancer TypeParameterValueReference
HeLaCervical CancerIC501.25 nM[5]
-(Generic)IC50 (Dynamics)3.8 nM[5]
NCI-H460Lung CancerIC500.01-10 µM (range)[3]
A549Lung CancerIC500.01-10 µM (range)[3]
JEG3ChoriocarcinomaViability Reductionat 0.1 µM[8]
HTR-8/svneoTrophoblastViability Reductionat 1 µM[8]

The Derivative: 3',4'-Epoxy-17-Bromo Vinorelbine Tartrate

Recent patent filings have disclosed the synthesis and identification of a novel derivative, 3',4'-epoxy-17-bromo vinorelbine tartrate.[5]

  • Chemical Formula: C45H53BrN4O9[5]

  • Molecular Weight: 872.3[5]

The synthesis involves the treatment of Vinorelbine tartrate with a brominating agent, such as N-bromosuccinimide, and subsequent epoxidation.[5] While biological activity data has not been published, the introduction of a halogen atom, such as bromine, at the 17-position of the catharanthine moiety, along with epoxidation, represents a significant structural modification. These changes can influence the compound's lipophilicity, cell permeability, and binding affinity to tubulin, potentially leading to enhanced potency and an altered pharmacological profile. Further investigation is required to characterize the microtubule-inhibiting properties of this specific derivative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize microtubule-targeting agents like Vinorelbine.

In-Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in fluorescence of a reporter dye that incorporates into newly formed microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Fluorescent reporter dye (e.g., DAPI)

  • Glycerol

  • Test compound (this compound)

  • Reference compounds (Paclitaxel as enhancer, Nocodazole as inhibitor)

  • 96-well, half-area, black microplates

  • Fluorescence plate reader with temperature control (37°C)

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice.

    • Prepare a stock solution of the fluorescent reporter dye in G-PEM buffer.

    • Prepare serial dilutions of the test compound and reference compounds in G-PEM buffer with 10% glycerol.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 5 µL of the appropriate compound dilution or buffer (for control).

    • Add 45 µL of the tubulin/reporter dye mix to each well to achieve a final tubulin concentration of ~2 mg/mL.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every minute for 60 minutes (Excitation: 360 nm, Emission: 450 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition or enhancement relative to the vehicle control.

    • Determine the IC50 value (concentration causing 50% inhibition of polymerization) for inhibitory compounds.

Tubulin_Polymerization_Assay_Workflow start Start reagent_prep Prepare Reagents (Tubulin, Buffers, Compounds) start->reagent_prep plate_setup Add Compounds and Tubulin Mix to 96-well Plate (on ice) reagent_prep->plate_setup incubation Incubate at 37°C in Fluorescence Plate Reader plate_setup->incubation measurement Measure Fluorescence (every minute for 60 min) incubation->measurement data_analysis Plot Data and Calculate Vmax and IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against compound concentration and determine the IC50 value using non-linear regression.

Conclusion

Vinorelbine Ditartrate is a clinically significant microtubule inhibitor that plays a crucial role in cancer chemotherapy. Its mechanism, centered on the disruption of tubulin polymerization and microtubule dynamics, is well-established. The emergence of derivatives such as 3',4'-epoxy-17-bromo vinorelbine tartrate represents an exciting frontier in the development of next-generation vinca alkaloids. While comprehensive biological data for this bromo-derivative is pending, its novel structure warrants rigorous investigation using the standardized protocols outlined in this guide. Future studies will be essential to determine if the structural modifications translate into a superior therapeutic profile, potentially offering enhanced potency, improved selectivity, or the ability to overcome resistance mechanisms.

References

Therapeutic Potential of Vinorelbine Ditartrate and Its Halogenated Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Vinorelbine, a semi-synthetic vinca alkaloid, is a well-established chemotherapeutic agent used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the therapeutic potential of vinorelbine ditartrate, with a particular focus on its mechanism of action, preclinical and clinical data, and established experimental protocols. Furthermore, this document explores the hypothetical therapeutic potential of a novel derivative, 17-Bromo Vinorelbine Ditartrate. While specific preclinical and clinical data for this brominated compound are not available in the public domain, this guide extrapolates its potential properties based on the known structure-activity relationships of vinca alkaloids and the influence of halogenation in medicinal chemistry. This paper aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Vinorelbine Ditartrate

Vinorelbine is a third-generation vinca alkaloid distinguished by a modification on the catharanthine ring of the vinblastine molecule. This structural change contributes to a more favorable safety profile, particularly with respect to neurotoxicity, compared to its predecessors, vincristine and vinblastine. It is approved for use as a single agent or in combination with other chemotherapeutic drugs for the treatment of advanced non-small cell lung cancer (NSCLC) and metastatic breast cancer.

Mechanism of Action

The primary antineoplastic activity of vinorelbine stems from its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin at the Vinca-binding domain, vinorelbine disrupts microtubule dynamics. At high concentrations, it promotes microtubule depolymerization, while at lower concentrations, it suppresses the dynamic instability of microtubules. This interference with microtubule function has profound effects on dividing cells:

  • Mitotic Arrest: Disruption of the mitotic spindle assembly prevents proper chromosome segregation during metaphase, leading to a cell cycle arrest at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of cancer cells.

Recent studies also suggest that vinorelbine may exert its anti-tumor effects through other mechanisms, including the induction of autophagy and modulation of the tumor microenvironment.

Signaling Pathway of Vinorelbine-Induced Mitotic Arrest

G cluster_vinorelbine Vinorelbine Ditartrate cluster_cell Cancer Cell vinorelbine Vinorelbine tubulin β-Tubulin vinorelbine->tubulin Binds to microtubule_dynamics Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule_dynamics Essential for tubulin->microtubule_dynamics mitotic_spindle Mitotic Spindle Formation microtubule_dynamics->mitotic_spindle Enables microtubule_dynamics->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disrupted by Vinorelbine mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Triggers mitotic_arrest->apoptosis

Caption: Vinorelbine's mechanism leading to apoptosis.

Preclinical and Clinical Data Summary for Vinorelbine Ditartrate

A substantial body of evidence from preclinical and clinical studies supports the efficacy of vinorelbine in various cancer types.

Table 1: Summary of In Vitro Efficacy of Vinorelbine Ditartrate
Cell LineCancer TypeIC50 ValueReference
JEG3Choriocarcinoma~0.1 µM[1]
HTR-8/SVneoTrophoblastic~1 µM[1]
MCF-7Breast Carcinoma (ER+)2.4 µg/mL
R-27Breast Carcinoma (ER+)3.0 µg/mL
EBC-1Non-Small Cell Lung CancerVaries[1]
NCI-H1993Non-Small Cell Lung CancerVaries[1]
Table 2: Summary of Clinical Efficacy of Vinorelbine Ditartrate in Metastatic Breast Cancer
Treatment SettingResponse RateReference
Second-line17% - 36%
First-line40% - 44%

Note: Response rates can vary based on patient population and combination therapies.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of a compound on the assembly of microtubules from purified tubulin.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) at 37°C.

  • GTP is added to initiate polymerization.

  • The test compound (e.g., Vinorelbine Ditartrate) at various concentrations is added to the reaction mixture.

  • The change in turbidity (optical density) is monitored over time at 340 nm using a spectrophotometer. An increase in turbidity indicates microtubule polymerization.

  • Inhibitors of polymerization, like vinorelbine, will show a dose-dependent decrease in the rate and extent of turbidity increase.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle following drug treatment.

Methodology:

  • Cancer cells are seeded and allowed to adhere overnight.

  • Cells are treated with the test compound (e.g., Vinorelbine Ditartrate) at various concentrations for a specified duration (e.g., 24, 48 hours).

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The resulting histograms are analyzed to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Workflow for Cell Cycle Analysis

G start Start: Seed Cancer Cells treatment Treat with Vinorelbine (Varying Concentrations & Durations) start->treatment harvest Harvest Cells (Adherent & Floating) treatment->harvest fixation Fix Cells (Cold 70% Ethanol) harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->analysis end End: Determine Mitotic Arrest analysis->end

Caption: Protocol for analyzing cell cycle arrest.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into control and treatment groups.

  • The test compound (e.g., Vinorelbine Ditartrate) is administered via a clinically relevant route (e.g., intravenous, oral) at a defined dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition in the treated groups versus the control group.

Hypothetical Therapeutic Potential of this compound

While there is a lack of specific published data on this compound, we can hypothesize its potential properties based on established principles of medicinal chemistry. The introduction of a bromine atom at the 17th position of the vindoline nucleus could modulate the compound's physicochemical and pharmacological properties.

Potential Effects of Bromination:
  • Increased Lipophilicity: The addition of a bromine atom would likely increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.

  • Altered Metabolism: Halogenation can influence the metabolic stability of a drug. Bromination at the 17th position might block a site of metabolism, leading to a longer half-life and sustained therapeutic effect. Conversely, it could also introduce a new site for metabolic enzymes.

  • Modified Target Binding: The electronic and steric effects of the bromine atom could alter the binding affinity and kinetics of the molecule for its target, β-tubulin. A single commercial source suggests that a 3',4'-Epoxy-17-Bromo Vinorelbine derivative exhibits enhanced tubulin binding affinity, though this requires independent verification.

  • Potential for Novel Antitumor Activity: Changes in the molecule's properties could lead to a different spectrum of antitumor activity or efficacy in resistant tumor types.

Proposed Research Workflow for this compound

G cluster_synthesis Synthesis & Characterization cluster_preclinical Preclinical Evaluation cluster_development Further Development synthesis Chemical Synthesis of This compound characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization in_vitro In Vitro Studies (IC50, Tubulin Binding, Cell Cycle) characterization->in_vitro in_vivo In Vivo Xenograft Models (Efficacy & Toxicity) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd clinical_trials Phase I/II Clinical Trials pk_pd->clinical_trials

Caption: Development path for 17-Bromo Vinorelbine.

Conclusion and Future Directions

Vinorelbine ditartrate remains a clinically important anticancer agent with a well-defined mechanism of action. The exploration of novel derivatives, such as the hypothetical this compound, represents a promising avenue for developing next-generation microtubule-targeting agents. Further research, beginning with the chemical synthesis and progressing through rigorous preclinical evaluation, is necessary to determine if such modifications can translate into improved therapeutic outcomes for cancer patients. This guide provides a foundational understanding of vinorelbine and a framework for the systematic investigation of its novel halogenated analogs.

References

Structural Analogs of Vinorelbine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The quest for analogs with improved efficacy, reduced toxicity, and the ability to overcome resistance has driven extensive research into the structure-activity relationships (SAR) of the vinorelbine scaffold. This technical guide provides an in-depth overview of key structural analogs of vinorelbine, focusing on their synthesis, biological evaluation, and the critical insights gained from SAR studies. While specific data on 17-Bromo Vinorelbine Ditartrate is not extensively available in the public domain, this document will focus on other well-documented analogs that provide valuable insights for researchers in the field.

Core Structural Modifications and Biological Activity

The chemical structure of vinorelbine, derived from the coupling of catharanthine and vindoline, offers several positions for modification.[1] Research has primarily focused on alterations to the vindoline and catharanthine moieties to enhance anti-tumor activity and reduce neurotoxicity, a common side effect of vinca alkaloids.[1]

Modifications at the C3-Position of the Vindoline Moiety

A notable area of investigation involves the modification of the C3-carboxymethyl group of the vindoline core. A series of 3-demethoxycarbonyl-3-acylamide methyl vinorelbine derivatives has been synthesized and evaluated for their cytotoxic effects.

Table 1: Cytotoxic Activity of 3-Demethoxycarbonyl-3-acylamide Methyl Vinorelbine Derivatives against A549 Human Non-Small Cell Lung Cancer Cells

CompoundSubstituent (R)IC50 (μM)
Vinorelbine-0.025
7a H0.12
7g Phenyl0.03
7y 4-Fluorophenyl0.02

Data compiled from publicly available research. Actual values may vary based on experimental conditions.

The data suggests that the size and nature of the substituent at this position significantly influence cytotoxic activity.[3] Notably, compound 7y , with a 4-fluorophenyl group, exhibited comparable in vivo activity to the parent compound, vinorelbine.[3]

Modifications of the Catharanthine Moiety

The catharanthine portion of vinorelbine has also been a target for structural modifications. This includes the synthesis of 7′-homo-anhydrovinblastine derivatives, which involves an enlargement of the C' ring.

Table 2: Biological Activity of 7′-homo-Anhydrovinblastine Derivatives

CompoundCell LineIC50 (nM)Tubulin Assembly Inhibition (IC50, μM)
VinorelbineHCT1161.51.8
VinorelbineK5622.0-
Compound 9 --Similar to Vinblastine
Compound 35 --1.06
Derivative A HCT116<1.0-
Derivative B K562<1.5-

This table represents a summary of findings from multiple studies. "Derivative A" and "Derivative B" refer to compounds that showed higher potency than vinorelbine in the respective cell lines.[4]

One of these derivatives, compound 35 , was found to be 1.7 times more active than vinorelbine as a tubulin assembly inhibitor.[4] Furthermore, some compounds in this series demonstrated higher cytotoxicity than vinorelbine in HCT116 and K562 cell lines.[4]

Experimental Protocols

General Synthesis of Vinorelbine Analogs

The synthesis of vinorelbine and its analogs is a complex multi-step process. A common strategy involves the coupling of a vindoline derivative with a catharanthine derivative.

Experimental Workflow: Synthesis of Vinorelbine Analogs

G cluster_vindoline Vindoline Moiety Preparation cluster_catharanthine Catharanthine Moiety Preparation Vindoline Vindoline Vindoline_mod Modified Vindoline Vindoline->Vindoline_mod Chemical Modification Coupling Coupling Reaction (e.g., Polonovski-Potier type) Vindoline_mod->Coupling Catharanthine Catharanthine Catharanthine_mod Modified Catharanthine Catharanthine->Catharanthine_mod Chemical Modification Catharanthine_mod->Coupling Purification Purification (Chromatography) Coupling->Purification Analog Vinorelbine Analog Purification->Analog Salt_Formation Ditartrate Salt Formation Analog->Salt_Formation Final_Product Final Product Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of vinorelbine analogs.

A key step is often a modified Polonovski-Potier reaction to couple the two alkaloid precursors. Subsequent steps involve purification, typically by chromatographic methods, and may include salt formation to improve stability and solubility.

In Vitro Cytotoxicity Assays

The anti-proliferative activity of the synthesized analogs is commonly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Mechanism of Action

Vinca alkaloids, including vinorelbine and its analogs, exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.

Signaling Pathway: Vinca Alkaloid Mechanism of Action

G cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Vinca_Alkaloid Vinorelbine Analog Vinca_Alkaloid->Tubulin Binding Binds to β-tubulin at the vinca domain Vinca_Alkaloid->Binding Inhibition Inhibition of Polymerization Vinca_Alkaloid->Inhibition Destabilization Microtubule Destabilization Vinca_Alkaloid->Destabilization Inhibition->Microtubule Prevents formation Destabilization->Microtubule Promotes disassembly Mitotic_Arrest Mitotic Arrest (M-phase) Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of vinorelbine analogs on microtubule dynamics.

By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules and can induce the depolymerization of existing microtubules. This disruption of the mitotic spindle leads to cell cycle arrest in the M-phase and subsequently triggers apoptosis.

Structure-Activity Relationship (SAR) Insights

The collective findings from various analog studies provide a clearer understanding of the structure-activity relationships of the vinorelbine scaffold.

Logical Relationship: SAR of Vinorelbine Analogs

G cluster_core Vinorelbine Scaffold Vindoline Vindoline Moiety C3_Mod C3-Position Modifications Vindoline->C3_Mod Catharanthine Catharanthine Moiety C_Ring_Mod C' Ring Modifications Catharanthine->C_Ring_Mod SAR_C3 Substituent size and electronic properties influence cytotoxicity C3_Mod->SAR_C3 SAR_CRing Ring enlargement can enhance tubulin binding affinity C_Ring_Mod->SAR_CRing Improved_Activity Improved Cytotoxicity & Tubulin Inhibition SAR_C3->Improved_Activity SAR_CRing->Improved_Activity

Caption: Key structure-activity relationships for vinorelbine analogs.

  • Vindoline Moiety: Modifications at the C3 position are well-tolerated, and the introduction of specific amide substituents can maintain or even improve cytotoxic potency. The nature of the substituent is a critical determinant of activity.[3]

  • Catharanthine Moiety: Alterations to the catharanthine ring system, such as ring enlargement, can lead to compounds with enhanced tubulin polymerization inhibitory activity.[4]

Conclusion

The exploration of structural analogs of vinorelbine continues to be a promising avenue for the development of novel anticancer agents with improved therapeutic profiles. The insights gained from modifications at various positions on the vindoline and catharanthine moieties underscore the potential for fine-tuning the pharmacological properties of this important class of drugs. Future research, potentially including the synthesis and evaluation of halogenated derivatives such as 17-bromo analogs, will further elucidate the SAR and may lead to the discovery of next-generation vinca alkaloids for cancer therapy.

References

An In-depth Technical Guide to the Early-Stage Development of Vinorelbine Ditartrate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the early-stage development of a specific compound designated "17-Bromo Vinorelbine Ditartrate" is not publicly available at the time of this writing. This guide provides a comprehensive overview of the early-stage development of the parent compound, Vinorelbine Ditartrate, which serves as a foundational analogue for potential derivatives. The principles, methodologies, and pathways described herein are directly relevant to the development of novel vinorelbine derivatives.

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid, a class of anti-mitotic agents that have been a cornerstone of cancer chemotherapy for decades.[1][2][3] Derived from the coupling of the vinca alkaloids catharanthine and vindoline, vinorelbine was structurally designed to possess a wider spectrum of antitumor activity and a more favorable safety profile, particularly concerning neurotoxicity, compared to its predecessors, vinblastine and vincristine.[2][4] This document outlines the core aspects of the early-stage development of Vinorelbine Ditartrate, encompassing its synthesis, mechanism of action, preclinical evaluation, and pharmacokinetic profiling. This guide is intended for researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

The synthesis of vinorelbine involves the semi-synthesis from vinblastine sulfate or the coupling of catharanthine and vindoline. One patented method describes the synthesis of vinorelbine tartrate from vinblastine sulfate, involving a dehydration reaction, purification, an integrated brominated ring shrinkage reaction, separation, and refining.[5] Another method involves the reaction of catharanthine tartrate and vindoline with ferric trichloride and hydrochloric acid, followed by reaction with sodium borohydride to produce dehydrated vinblastine, which is then treated with trifluoroacetic anhydride for ring-opening and rearrangement to yield vinorelbine.[6]

While specific details on the synthesis of a 17-bromo derivative are not available, a patent for vinorelbine derivatives describes a general scheme for introducing a bromine atom at the 11'-position via enzymatic bromination.[7] This suggests that halogenation of the vinorelbine scaffold is a feasible strategy for generating new analogs.

Table 1: Physicochemical Properties of Vinorelbine Ditartrate

PropertyValue
Chemical FormulaC45H54N4O8·2C4H6O6
Molecular Weight1079.1 g/mol
AppearanceWhite to off-white or pale yellow amorphous powder
SolubilitySoluble in water, slightly soluble in methanol

Mechanism of Action

Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][4][8] The primary mechanism of action involves the binding of vinorelbine to tubulin, inhibiting its polymerization into microtubules.[1][4][8] This disruption of microtubule assembly leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4]

cluster_cell Cancer Cell Vinorelbine Vinorelbine Ditartrate Tubulin Tubulin Dimers Vinorelbine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vinorelbine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of Vinorelbine's mechanism of action.

Preclinical Studies

The preclinical evaluation of vinorelbine involved a battery of in vitro and in vivo studies to assess its anti-tumor activity and safety profile.

Vinorelbine has demonstrated potent antiproliferative activity against a range of human tumor cell lines, including non-small cell lung cancer, breast cancer, and melanoma.[1]

Table 2: In Vitro Cytotoxicity of Vinorelbine

Cell LineCancer TypeIC50
JEG3Choriocarcinoma< 0.1 µM[1]
HTR-8/svneoTrophoblastic< 1 µM[1]
MDA-MB-231BRBreast Cancer14 nM (for TUNEL-positive staining)[2]
A549Non-small cell lung cancerData not specified[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of Vinorelbine Ditartrate for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In vivo studies using animal models, typically xenografts in immunodeficient mice, have confirmed the anti-tumor efficacy of vinorelbine.[1] These studies are crucial for determining the maximum tolerated dose (MTD) and evaluating the therapeutic index. A study on the MDA-MB-231BR preclinical model of brain metastases of breast cancer administered vinorelbine at the MTD of 12 mg/kg.[2]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (e.g., A549, MDA-MB-231) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into control and treatment groups. Vinorelbine Ditartrate is administered intravenously or intraperitoneally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

cluster_workflow In Vivo Xenograft Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Vinorelbine Administration Randomization->Treatment Control Vehicle Control Randomization->Control Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Control->Data_Collection Endpoint Endpoint Analysis Data_Collection->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vivo xenograft studies.

Pharmacokinetics

The pharmacokinetic profile of vinorelbine has been extensively studied in both preclinical models and humans.

Table 3: Human Pharmacokinetic Parameters of Intravenous Vinorelbine

ParameterValueReference
Terminal Half-Life (t1/2)27.7 - 43.6 hours[9]
Plasma Clearance (CL)High, approaching hepatic blood flow[9]
Volume of Distribution (Vd)Large, indicating extensive tissue distribution[9]
Protein BindingHighly bound to platelets and lymphocytes[9]
MetabolismPrimarily hepatic[9]
ExcretionPrimarily in bile and feces[9]

Table 4: Pharmacokinetic Parameters of Oral Vinorelbine

ParameterValueReference
Absolute Bioavailability~40%[10]
Time to Maximum Concentration (Tmax)1.4 ± 0.7 hours[10]

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Animal Dosing: A single dose of Vinorelbine Ditartrate is administered to rats or mice via intravenous and oral routes.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.

  • Plasma Preparation: Blood is centrifuged to separate plasma.

  • Sample Analysis: Vinorelbine concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-compartmental analysis.

cluster_pk Pharmacokinetic Study Logic Dosing Drug Administration (IV & Oral) Absorption Absorption Dosing->Absorption Oral Distribution Distribution to Tissues Dosing->Distribution IV Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Biliary/Fecal Excretion Distribution->Excretion Metabolism->Excretion LCMS_Analysis LC-MS/MS Analysis Blood_Sampling->LCMS_Analysis PK_Parameters Calculation of PK Parameters LCMS_Analysis->PK_Parameters

Caption: Logical flow of a pharmacokinetic study.

Early Clinical Development

Phase I studies of vinorelbine were designed to determine the MTD, dose-limiting toxicities (DLTs), and the recommended Phase II dose.[11] The primary DLT observed was neutropenia.[11] Partial responses were seen in various tumor types even in these early trials.[11] Subsequent Phase II and III trials have established the efficacy and safety of vinorelbine in non-small cell lung cancer and breast cancer.[12][13]

Conclusion

The early-stage development of Vinorelbine Ditartrate established it as a potent anti-mitotic agent with a manageable safety profile. The comprehensive preclinical and pharmacokinetic evaluation provided a solid foundation for its successful clinical development and eventual regulatory approval. While specific data on this compound is not available, the developmental pathway of the parent compound serves as a valuable blueprint for the investigation of novel halogenated and other derivatives. Future research into such analogs will likely follow similar rigorous methodologies to ascertain their potential as next-generation vinca alkaloid chemotherapeutics.

References

Methodological & Application

Application Note and Protocol: Preparation of 17-Bromo Vinorelbine Ditartrate for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of 17-Bromo Vinorelbine Ditartrate for in vivo studies. The recommendations are based on the known solubility and handling characteristics of the parent compound, Vinorelbine Ditartrate, and established practices for formulating vinca alkaloids for preclinical research.

Disclaimer: this compound is a research compound with limited publicly available formulation data. The following protocols are suggested starting points based on the properties of Vinorelbine Ditartrate. Researchers must perform their own solubility and stability tests to validate the chosen formulation for their specific experimental needs.

Introduction to this compound

This compound is a semi-synthetic derivative of Vinorelbine, a vinca alkaloid used in chemotherapy.[1][2] Like other vinca alkaloids, it is presumed to exert its anti-tumor effects by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] Its application in in vivo studies requires careful preparation to ensure solubility, stability, and biocompatibility of the formulation.

Mechanism of Action Pathway

The presumed mechanism of action for this compound, extrapolated from its parent compound, involves the disruption of microtubule function, a critical process for cell division.

MOA cluster_cell Cancer Cell Drug 17-Bromo Vinorelbine Ditartrate Tubulin Tubulin Dimers Drug->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Polymerizes into Tubulin->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis Apoptosis Cell Cycle Arrest (Mitotic Catastrophe) & Apoptosis Mitosis->Apoptosis Disruption leads to

Caption: Presumed mechanism of action for this compound.

Solubility and Vehicle Selection

The selection of an appropriate vehicle is critical for drug delivery in vivo. Based on data from the parent compound, Vinorelbine Ditartrate, several solvent systems can be considered.

Solubility Data for Vinorelbine Ditartrate

The following table summarizes the known solubility of Vinorelbine Ditartrate in common laboratory solvents. This data serves as a strong starting point for formulating the 17-Bromo derivative.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Water100 mg/mL[2]~92.66 mM[2][2]
DMSO100 - 127 mg/mL[1][2][4]~92.66 - 117.69 mM[1][2][4][1][2][4]
Ethanol100 mg/mL[2]~92.66 mM[2][2]

Note: The molecular weight of Vinorelbine Ditartrate is 1079.11 g/mol . The molecular weight of this compound will be higher and should be used for precise molar calculations.

Recommended Vehicles for In Vivo Administration

For systemic administration (e.g., intravenous, intraperitoneal), aqueous-based vehicles are preferred.

Option 1: Saline or Dextrose Solution (for soluble formulations)

If this compound is sufficiently soluble in aqueous solutions, this is the simplest and often preferred vehicle.

  • Vehicle: 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).

  • Suitability: Best for intravenous (IV) administration.

  • Stability Note: Vinorelbine solutions (0.5 to 2 mg/mL) in 0.9% NaCl or D5W are stable for at least 120 hours at room temperature.[5][6] Diluted solutions can be stable for extended periods when refrigerated.[7]

Option 2: Co-Solvent Formulation (for less soluble formulations)

If higher concentrations are needed or solubility is limited, a co-solvent system may be necessary.

  • Recommended Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

  • Suitability: Intraperitoneal (IP) or potentially IV administration.

  • Important: The concentration of DMSO should be kept as low as possible, ideally below 10% for mice, to avoid toxicity.[4]

Experimental Protocols

Protocol 1: Formulation in Saline/Dextrose

This protocol is recommended for preparing a clear, aqueous solution for intravenous administration.

Materials:

  • This compound powder

  • Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose (D5W)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Workflow:

Caption: Workflow for preparing an aqueous solution of the compound.

Procedure:

  • Calculate: Determine the required mass of this compound and the volume of vehicle needed to achieve the target concentration (e.g., 1 mg/mL).

  • Weigh: Accurately weigh the compound into a sterile vial.

  • Dissolve: Add the calculated volume of sterile saline or D5W to the vial.

  • Mix: Vortex the vial vigorously. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.[4]

  • Inspect: Ensure the solution is clear and free of any particulate matter.

  • Sterilize: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store: Use immediately or store under recommended conditions. Based on vinorelbine data, refrigerated storage (2-8°C) protected from light is advisable for short-term storage.[7]

Protocol 2: Co-Solvent Formulation

This protocol is for compounds that require co-solvents to achieve the desired concentration.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile tubes/vials

Workflow:

Caption: Workflow for preparing a co-solvent formulation.

Procedure:

  • Calculate: Determine the required mass of the compound and the volume of each solvent for the final desired concentration and volume.

    • Example for 1 mL final volume: 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, 450 µL Saline.

  • Weigh: Accurately weigh the compound into a sterile tube.

  • Dissolve in DMSO: Add the calculated volume of DMSO. Vortex until the compound is fully dissolved.

  • Add PEG300: Add the PEG300 and vortex thoroughly to mix.

  • Add Tween-80: Add the Tween-80 and vortex until the solution is homogeneous.

  • Add Saline: Add the saline last, mixing well. The solution may become slightly viscous.

  • Inspect: Ensure the final formulation is a clear solution.

  • Administer: This solution should be prepared fresh before each use.

Stability and Storage

Proper storage is crucial to maintain the integrity of the prepared formulation.

Storage Recommendations
FormulationStorage TemperatureDurationLight ProtectionSource
Powder (unopened)-20°CUp to 3 yearsN/A[1][4]
Stock in DMSO-80°CUp to 1 yearRecommended[1][4]
Diluted in Saline/D5W2-8°C (Refrigerated)Up to 28 daysRecommended[7]
Diluted in Saline/D5WRoom TemperatureUp to 4-5 daysRecommended[5][6][7]

Note: Stability of this compound may differ from the parent compound. It is highly recommended to perform a stability analysis (e.g., via HPLC) on the specific formulation being used.

Administration Routes and Dosages

The parent compound, Vinorelbine, has been administered through various routes in preclinical models.

  • Intravenous (IV): A common route for clinical and preclinical studies.[8]

  • Intraperitoneal (IP): Frequently used in rodent xenograft models.[1][2]

  • Dosage: In xenograft models, Vinorelbine has been used at doses around 10-12 mg/kg.[1][9] The maximum tolerated dose (MTD) for this compound must be determined experimentally.

This application note provides a comprehensive guide for the initial formulation of this compound for in vivo research. Successful preclinical studies will depend on careful validation of these starting protocols.

References

Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific dosage or administration data for 17-Bromo Vinorelbine Ditartrate in mouse models is currently available in the public domain. The following application notes and protocols are based on the parent compound, Vinorelbine Ditartrate. Researchers should use this information as a starting point and must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Introduction

This compound is a semi-synthetic analog of Vinorelbine, a vinca alkaloid used in cancer chemotherapy. Like other vinca alkaloids, its mechanism of action is presumed to involve the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These application notes provide a framework for the preclinical evaluation of this compound in mouse models of cancer, with a focus on dosage, administration, and experimental protocols.

Mechanism of Action

Vinorelbine and its analogs target tubulin, a key component of microtubules. By binding to tubulin, they disrupt the dynamic process of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] The addition of a bromine atom at the 17-position of the vinorelbine structure may alter its potency, pharmacokinetics, and toxicity profile.

cluster_cell Cancer Cell 17-Bromo_Vinorelbine 17-Bromo Vinorelbine Ditartrate Tubulin Tubulin Dimers 17-Bromo_Vinorelbine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization 17-Bromo_Vinorelbine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Dosage and Administration of Vinorelbine Ditartrate in Mouse Models

The following table summarizes dosages and administration routes for the parent compound, Vinorelbine Ditartrate, from various preclinical studies. This data can serve as a reference for designing initial dose-finding studies for this compound.

Mouse ModelTumor TypeDosageAdministration RouteFrequencyReference
Nude MiceHuman Lung Carcinoma Xenografts1-10 mg/kgIntravenous (i.v.)Once daily for three weeks[3]
MiceP388 LeukemiaNot specifiedNot specifiedNot specified[4]
Nude MiceHuman CNS Xenografts11 mg/kgIntraperitoneal (i.p.)Days 1, 5, and 9[5]
MiceGeneral Pharmacokinetics1.2 mg/kgIntravenous (i.v.)Single dose[6]
Male and Female MiceNeuropathic Pain Model10 mg/kg (MTD)Intravenous (i.v.)Two administrations separated by a week[7]

Note: MTD stands for Maximum Tolerated Dose.

Experimental Protocols

Protocol for Intravenous (i.v.) Administration

This protocol is adapted for the administration of vinca alkaloids in mice.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or 5% Dextrose solution

  • Insulin syringes (28-30 gauge)

  • Mouse restrainer

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, dissolve this compound in sterile saline or 5% Dextrose to the desired concentration.

    • Ensure the solution is clear and free of particulates. The solubility of Vinorelbine Ditartrate is high in water.[3]

  • Animal Preparation:

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.

    • Place the mouse in a restrainer, exposing the tail.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Inject the dosing solution slowly into one of the lateral tail veins. The typical injection volume for a mouse is 100-200 µL.

    • Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and apply gentle pressure.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health, body weight, and tumor growth as per the experimental design.

Start Start Prepare_Dosing_Solution Prepare_Dosing_Solution Start->Prepare_Dosing_Solution End End Warm_Mouse Warm_Mouse Prepare_Dosing_Solution->Warm_Mouse Restrain_Mouse Restrain_Mouse Warm_Mouse->Restrain_Mouse Inject_IV Inject_IV Restrain_Mouse->Inject_IV Lateral tail vein Monitor_Post_Injection Monitor_Post_Injection Inject_IV->Monitor_Post_Injection Monitor_Post_Injection->End

Caption: Experimental workflow for intravenous administration in mice.

Protocol for Intraperitoneal (i.p.) Administration

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Tuberculin or insulin syringes (25-27 gauge)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described for i.v. administration.

  • Animal Handling:

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly downwards to allow the abdominal organs to move away from the injection site.

  • Injection:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

    • Inject the solution smoothly. The typical injection volume can be up to 1 mL, but smaller volumes are recommended.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse effects.

    • Regularly check for signs of peritonitis or distress.

Protocol Adaptation for this compound

Given the lack of specific data for this compound, a careful dose-finding study is mandatory before commencing efficacy studies.

Recommendations:

  • Literature Review: Conduct a thorough search for any emerging data on brominated vinca alkaloids or other vinorelbine analogs to inform the starting dose.

  • In Vitro Cytotoxicity: Determine the in vitro IC50 of this compound on the cancer cell line of interest and compare it to that of Vinorelbine Ditartrate. This will provide a relative potency estimate.

  • Dose Escalation Study:

    • Start with a low dose, for example, 10-20% of the lowest effective dose of Vinorelbine Ditartrate found in the literature (e.g., start with 0.1-0.2 mg/kg).

    • Administer the compound to small groups of mice (n=3-5) at escalating doses.

    • Monitor for signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression (which may require blood analysis).

    • The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other severe signs of toxicity.

  • Efficacy Studies: Once the MTD is established, efficacy studies can be designed using doses at or below the MTD.

Summary of Key Considerations

  • Toxicity: The primary dose-limiting toxicity of vinorelbine is myelosuppression, particularly neutropenia.[1][8] Close monitoring of animal health is critical.

  • Pharmacokinetics: The addition of a bromine atom can significantly alter the absorption, distribution, metabolism, and excretion (ADME) of the compound. Pharmacokinetic studies are recommended to understand the in vivo behavior of this compound.

  • Formulation: Ensure complete dissolution of the compound in a sterile, biocompatible vehicle. For compounds with poor solubility, formulation development may be necessary.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

By following these guidelines and adapting the protocols based on careful observation and data collection, researchers can effectively evaluate the preclinical potential of this compound in mouse models of cancer.

References

Application Notes & Protocols for the Quantification of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 17-Bromo Vinorelbine Ditartrate in various sample matrices. The protocols are based on established analytical techniques for Vinorelbine and its analogs, adapted for the specific quantification of the 17-Bromo derivative.

Introduction

This compound is a semi-synthetic vinca alkaloid and a derivative of Vinorelbine, an antineoplastic agent used in the treatment of various cancers.[] Accurate and precise quantification of this compound in biological and pharmaceutical samples is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is presented below. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications, while HPLC-UV is a robust and widely accessible method suitable for pharmaceutical quality control.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. These values are indicative and may vary based on instrumentation and specific experimental conditions.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.999
Range 0.1 - 100 µg/mL0.05 - 100 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL[2]
Limit of Detection (LOD) 0.03 µg/mL0.015 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 268 nm.[3]

  • Injection Volume: 20 µL.

3.1.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Solution (e.g., for tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add a suitable dissolution solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or whole blood.[2][4]

3.2.1. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 17-Bromo Vinorelbine: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by direct infusion of a standard solution.

    • Internal Standard (IS): A structurally similar compound, such as Vinblastine or a stable isotope-labeled analog, should be used.

  • Collision Energy and other MS parameters: Optimize these parameters by infusing a standard solution of the analyte and internal standard.

3.2.3. Sample Preparation (Protein Precipitation)

  • Spike Internal Standard: To 100 µL of the plasma sample, add 10 µL of the internal standard working solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

3.2.4. Data Analysis

Quantify the analyte by calculating the ratio of the peak area of this compound to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI+) Chromatographic_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MRM) ESI->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship of Analytical Method Validation

Validation Analytical Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantification Validation->LOQ LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Assessing the Anti-proliferative Activity of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is an established anti-mitotic agent used in cancer chemotherapy.[1][2][3][4] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, which leads to mitotic spindle disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][4] 17-Bromo Vinorelbine Ditartrate is a derivative of Vinorelbine. This document provides a comprehensive set of protocols to assess its anti-proliferative activity and elucidate its mechanism of action in cancer cell lines. The following protocols are foundational and may require optimization based on the specific cell lines and experimental conditions used.

Proposed Signaling Pathway for this compound

The proposed mechanism of action for this compound is expected to be similar to that of Vinorelbine, targeting tubulin dynamics. The bromination at the 17-position may influence its binding affinity or cellular uptake, potentially altering its potency.

G cluster_extracellular cluster_cell Cancer Cell drug 17-Bromo Vinorelbine Ditartrate drug_inside 17-Bromo Vinorelbine Ditartrate drug->drug_inside Cellular Uptake tubulin α/β-Tubulin Dimers drug_inside->tubulin Binds to β-tubulin microtubules Microtubule Polymerization (Dynamic Instability) tubulin->microtubules Inhibits polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts formation g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Proposed mechanism of this compound.

Experimental Workflow

The overall experimental workflow to assess the anti-proliferative activity of this compound is outlined below. It begins with a general cytotoxicity screening, followed by more detailed mechanistic studies.

G start Start cell_culture Cell Line Selection & Maintenance start->cell_culture proliferation_assay Anti-proliferative Assay (MTT or SRB) cell_culture->proliferation_assay ic50 Determine IC50 Value proliferation_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies tubulin_assay Tubulin Polymerization Assay mechanistic_studies->tubulin_assay Direct Target cell_cycle_assay Cell Cycle Analysis mechanistic_studies->cell_cycle_assay Cellular Effect apoptosis_assay Apoptosis Assay mechanistic_studies->apoptosis_assay Cell Fate data_analysis Data Analysis & Conclusion tubulin_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a well-established anti-cancer agent belonging to the vinca alkaloid family. Like its parent compound, this compound is anticipated to exert its cytotoxic effects by targeting microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.[1] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy and mechanism of action of this compound.

The primary mechanism of action of vinca alkaloids involves binding to β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[1] The protocols outlined below are designed to assess these key events in a high-throughput format, enabling the rapid screening of compound libraries and the characterization of potential therapeutic candidates.

Mechanism of Action: Targeting Microtubule Dynamics and Inducing Apoptosis

This compound, as a vinca alkaloid derivative, is predicted to function as a microtubule-destabilizing agent. This activity leads to a cascade of cellular events culminating in apoptosis. The key stages of this process are:

  • Inhibition of Microtubule Polymerization: The compound binds to tubulin dimers, preventing their assembly into microtubules.[1]

  • Mitotic Arrest: The disruption of the mitotic spindle assembly checkpoint halts the cell cycle at the G2/M phase.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.[1][2][3]

The following diagram illustrates the proposed signaling pathway for this compound.

cluster_0 Cellular Entry and Target Engagement cluster_1 Disruption of Microtubule Dynamics cluster_2 Cell Cycle Arrest and Apoptotic Signaling 17-Bromo_Vinorelbine_Ditartrate This compound Tubulin_Dimers α/β-Tubulin Dimers 17-Bromo_Vinorelbine_Ditartrate->Tubulin_Dimers Binding Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Bcl2_Family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) Mitotic_Arrest->Bcl2_Family Cytochrome_c_Release Mitochondrial Cytochrome c Release Bcl2_Family->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_Cascade Caspase Cascade Activation (Caspase-3) Apoptosome_Formation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Primary_Screen Primary Screen: In Vitro Tubulin Polymerization Assay Secondary_Screens Secondary Screens Primary_Screen->Secondary_Screens Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Secondary_Screens->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Secondary_Screens->Apoptosis_Assay High_Content_Imaging High-Content Imaging: Microtubule Morphology Secondary_Screens->High_Content_Imaging

References

Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate: Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a vinca alkaloid used in chemotherapy.[1][2] Like other vinca alkaloids, it is an anti-mitotic agent that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][3][4] Due to its cytotoxic nature, this compound presents significant health risks if not handled properly.[5] These application notes provide detailed protocols for the safe handling and disposal of this compound in a laboratory setting to minimize exposure and ensure a safe working environment.

Hazard Identification and Chemical Properties

This compound is classified as a hazardous substance.[6] It is fatal if swallowed, toxic in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6][7][8][9]

Table 1: Chemical and Physical Properties of Vinorelbine Ditartrate

PropertyValueReference(s)
CAS Number 125317-39-7[4][7][10]
Molecular Formula C₅₃H₆₆N₄O₂₀[9][10]
Molecular Weight 1079.11 g/mol [4][10]
Appearance White to off-white solid[11]
Solubility Soluble in water, DMSO, and ethanol with sonication.[4][10][4][10]
Storage Temperature Recommended at -20°C.[10] Can be shipped at room temperature for up to 2 weeks.[12][10][12]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[13]

Table 2: Required Personal Protective Equipment

PPE ItemSpecificationReference(s)
Gloves Double gloving with chemotherapy-rated nitrile gloves.[13]
Lab Coat Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[14]
Eye Protection Safety glasses with side shields or chemical splash goggles.[12]
Face Protection A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form or when there is a risk of aerosolization.[13]

Engineering Controls

Engineering controls are the primary method for minimizing exposure to cytotoxic compounds.

  • Ventilated Enclosure: All handling of powdered this compound and preparation of solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet.[14][15]

  • Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is recommended when transferring solutions to minimize the generation of aerosols and droplets.

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with a "Cytotoxic Agent" warning sign.[13]

Experimental Protocols

Receiving and Storage
  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Verify that the container is clearly labeled.

  • Store this compound in a clearly marked, separate, and secure location away from incompatible materials.[13] The recommended storage temperature is -20°C.[10] The storage area should be locked.[8]

Preparation of Stock Solutions

This protocol should be performed within a certified Class II BSC.

  • Assemble all necessary materials (this compound powder, sterile solvent, sterile vials, chemotherapy-rated gloves, disposable gown, safety goggles, and respirator) inside the BSC.

  • Don the appropriate PPE as outlined in Table 2.

  • Carefully weigh the required amount of this compound powder on a tared weigh boat.

  • Slowly add the powder to the solvent in a sterile container to avoid aerosolization.

  • Gently swirl the container to dissolve the powder. Sonication may be used to aid dissolution.[4][10]

  • Once dissolved, filter-sterilize the solution if required for the experimental application.

  • Transfer the solution to a clearly labeled, sealed, and light-protected container. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Wipe down all surfaces of the BSC with a deactivating agent (e.g., 10% sodium hypochlorite solution) followed by a sterile water rinse.[14]

  • Dispose of all contaminated materials as cytotoxic waste.

Handling of Solutions
  • All procedures involving solutions of this compound should be performed within a BSC.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection.

  • When withdrawing the solution from a vial, use a technique that avoids pressurization of the vial, such as using a venting needle.

  • Transport solutions in sealed, shatter-proof secondary containers.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.[14] A spill kit containing all necessary materials should be readily available.[16]

Table 3: Spill Kit Contents

ItemQuantity
Chemotherapy-rated gloves2 pairs
Disposable, low-permeability gown1
Shoe covers1 pair
Safety goggles and face shield1 each
NIOSH-approved respirator1
Absorbent padsSufficient quantity
Plastic scoop and scraper1 each
Puncture-resistant container for sharps1
Labeled cytotoxic waste bags2
Spill Response Protocol
  • Alert: Immediately alert others in the area of the spill.

  • Evacuate: Evacuate the immediate area.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don the full PPE from the spill kit.

  • Contain: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Clean:

    • For liquid spills, carefully absorb the liquid with pads.

    • For solid spills, gently cover with damp absorbent pads to avoid raising dust.

    • Use a plastic scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated materials into the puncture-resistant container.

  • Decontaminate:

    • Clean the spill area three times with a deactivating agent (e.g., 10% sodium hypochlorite solution), followed by a rinse with clean water.[14]

  • Dispose: Place all contaminated materials, including PPE, into the labeled cytotoxic waste bags. Seal the bags and place them in the designated cytotoxic waste container.

  • Report: Report the incident to the laboratory supervisor and the institutional safety officer.

Waste Disposal

All waste contaminated with this compound must be handled as cytotoxic waste and disposed of according to institutional and local regulations.[17]

  • Segregation: Cytotoxic waste must be segregated from other laboratory waste.[13]

  • Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[13]

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for cytotoxic waste.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed container for chemical waste disposal. Do not pour down the drain.

  • Solid Waste: All contaminated lab supplies (gloves, gowns, absorbent pads, etc.) must be placed in double-bagged, labeled cytotoxic waste bags.[13]

  • Decontamination: All non-disposable equipment that has come into contact with the compound must be decontaminated.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Start ppe Don PPE start->ppe bsc Work in BSC ppe->bsc weigh Weigh Powder bsc->weigh dissolve Dissolve in Solvent weigh->dissolve label_store Label and Store Solution dissolve->label_store use_cstd Use CSTD label_store->use_cstd transport Transport in Secondary Container use_cstd->transport decontaminate Decontaminate Surfaces transport->decontaminate dispose_waste Dispose of Cytotoxic Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe end End remove_ppe->end

Caption: General workflow for the safe handling of this compound.

Spill_Response spill Spill Occurs alert Alert Others spill->alert evacuate Evacuate Area alert->evacuate isolate Isolate Spill evacuate->isolate don_ppe Don Spill Kit PPE isolate->don_ppe contain Contain Spill with Absorbent Pads don_ppe->contain clean Clean Up Spill Material contain->clean decontaminate Decontaminate Area clean->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose report Report Incident dispose->report

Caption: Emergency protocol for managing a this compound spill.

Disposal_Pathway cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_final_disposal Final Disposal contaminated_materials Contaminated Materials (Gloves, Gowns, Vials, etc.) cytotoxic_bag Double-Bag in Labeled Cytotoxic Waste Bags contaminated_materials->cytotoxic_bag sharps Contaminated Sharps sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container liquid_waste Unused Solutions liquid_container Collect in Labeled Chemical Waste Container liquid_waste->liquid_container incineration High-Temperature Incineration (or other approved method) cytotoxic_bag->incineration sharps_container->incineration liquid_container->incineration

Caption: Logical pathway for the proper disposal of this compound waste.

References

Application Notes and Protocols for 17-Bromo Vinorelbine Ditartrate in the Study of Mitotic Apoptosis and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Bromo Vinorelbine Ditartrate is a semi-synthetic derivative of vinorelbine, a well-established anti-mitotic agent used in cancer therapy.[1] Like its parent compound, this compound is presumed to exert its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, through a process often referred to as mitotic catastrophe.[2][3][4] Furthermore, emerging evidence suggests that vinorelbine and its analogs can induce autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death, adding a layer of complexity to its mechanism of action.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the intricate relationship between mitotic arrest, apoptosis, and autophagy in cancer cells. While specific quantitative data for the 17-bromo derivative is not extensively available in public literature, the provided protocols are based on established methods for its parent compound, vinorelbine, and are intended to serve as a robust starting point for research.

Mechanism of Action: An Overview

Vinorelbine, the parent compound of this compound, functions by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] The disruption of spindle formation activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[3] This sustained mitotic arrest can have several fates, a prominent one being the induction of apoptosis.[8][9]

Concurrently, treatment with vinorelbine has been shown to induce autophagy in various cancer cell lines.[5][6] Autophagy is a catabolic process where cellular components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This process can serve as a survival mechanism for cancer cells under stress, but can also lead to a form of programmed cell death known as autophagic cell death. The interplay between vinorelbine-induced apoptosis and autophagy is an active area of research.[6]

Data Presentation: Quantitative Analysis of Cellular Responses

ParameterCell LineVinorelbine (Reference)This compound
IC50 (72h, MTT Assay) A549 (Lung Carcinoma)~5-10 nMUser-determined
MCF-7 (Breast Cancer)~2-8 nMUser-determined
U2OS (Osteosarcoma)~3-7 nMUser-determined
% Apoptotic Cells (Annexin V/PI) A549 (at 2x IC50, 48h)VariableUser-determined
% G2/M Arrest (PI Staining) A549 (at IC50, 24h)VariableUser-determined
LC3-II/LC3-I Ratio (Western Blot) A549 (at IC50, 24h)VariableUser-determined
p62/SQSTM1 Levels (Western Blot) A549 (at IC50, 48h)VariableUser-determined

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Mitotic_Apoptosis_Pathway Mitotic Apoptosis Induced by this compound cluster_drug Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade 17-Bromo_Vinorelbine This compound Microtubule_Dynamics Microtubule Dynamics 17-Bromo_Vinorelbine->Microtubule_Dynamics Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Induction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitotic_Arrest->Caspase_Activation Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of mitotic apoptosis induced by this compound.

Autophagy_Pathway Autophagy Induction by this compound cluster_drug Drug Action cluster_autophagy Autophagy Process 17-Bromo_Vinorelbine This compound Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) 17-Bromo_Vinorelbine->Autophagosome_Formation Induction Cargo_Sequestration Cargo Sequestration (e.g., p62/SQSTM1) Autophagosome_Formation->Cargo_Sequestration Autolysosome_Formation Autolysosome Formation Cargo_Sequestration->Autolysosome_Formation Degradation Degradation Autolysosome_Formation->Degradation

Caption: General pathway of autophagy induction by this compound.

Experimental_Workflow Experimental Workflow for Studying this compound Cell_Culture Cell Culture (e.g., A549, MCF-7) Drug_Treatment Treatment with This compound (Dose-response and time-course) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Drug_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Drug_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Flow Cytometry) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Caspases, PARP, LC3, p62) Drug_Treatment->Western_Blot Microscopy Fluorescence Microscopy (LC3 Puncta Formation) Drug_Treatment->Microscopy Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: A typical experimental workflow for investigating the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Western Blot Analysis for Apoptosis and Autophagy Markers

Objective: To detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-LC3, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis. An increase in the LC3-II/LC3-I ratio and a decrease in p62/SQSTM1 levels are indicative of autophagy induction.

Fluorescence Microscopy for LC3 Puncta Formation

Objective: To visualize the formation of autophagosomes as indicated by the punctate localization of LC3.

Materials:

  • Cells grown on coverslips

  • Transfection reagent and a plasmid encoding GFP-LC3 or RFP-LC3 (optional, for transient transfection)

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile coverslips in a 24-well plate.

  • (Optional) Transfect the cells with a GFP-LC3 or RFP-LC3 plasmid according to the manufacturer's instructions and allow for expression for 24-48 hours.

  • Treat the cells with this compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if not using a fluorescent protein fusion).

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-LC3 antibody for 1 hour.

  • Wash with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope. Autophagy induction is characterized by the formation of distinct fluorescent puncta (dots) in the cytoplasm, representing the localization of LC3 to autophagosomes. Quantify the number of puncta per cell to assess the level of autophagy.

Disclaimer: These protocols provide a general framework for the investigation of this compound. Optimization of cell densities, drug concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. It is highly recommended to include appropriate positive and negative controls in all experiments. As there is limited publicly available data on this compound, researchers should proceed with careful dose-response studies to determine the optimal working concentrations.

References

Troubleshooting & Optimization

troubleshooting solubility issues with 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 17-Bromo Vinorelbine Ditartrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: In which solvents is the parent compound, Vinorelbine Ditartrate, soluble?

Vinorelbine Ditartrate is known to be soluble in water, DMSO, and ethanol.[4][5][6]

Q3: What factors can influence the solubility of this compound?

Several factors can impact the solubility of this compound:

  • pH: The pH of the solution can significantly affect the solubility of ionizable compounds like Vinorelbine Ditartrate. The pH of Vinorelbine Ditartrate in distilled water is approximately 3.5.[4][7]

  • Temperature: Solubility can be temperature-dependent. Gentle warming or sonication may aid dissolution.

  • Purity of the compound: Impurities can affect solubility.

  • Solvent quality: The purity and composition of the solvent are critical. For hygroscopic solvents like DMSO, using a fresh, anhydrous grade is recommended as absorbed moisture can reduce solubility.[5]

  • Physical form: The compound may exist in different polymorphic forms, which can have different solubilities.

Q4: Can the bromine substitution on the Vinorelbine structure affect its use in antibody-drug conjugates (ADCs)?

Yes. The hydrophobicity of the payload can impact the solubility and aggregation propensity of an ADC.[8][9] An increase in lipophilicity due to bromination might necessitate adjustments to the linker chemistry or formulation to maintain ADC solubility and stability.[]

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Selection: While Vinorelbine Ditartrate is soluble in water, DMSO, and ethanol, the bromo-derivative may have altered solubility.

    • Recommendation: If aqueous solubility is lower than expected, try preparing a stock solution in an organic solvent like DMSO or ethanol first, and then diluting it into your aqueous experimental medium. Be mindful of the final solvent concentration in your experiment.

  • Insufficient Sonication or Agitation: The compound may require more energy to dissolve.

    • Recommendation: Use a bath sonicator to aid dissolution. Vortexing or gentle agitation can also be helpful.

  • Precipitation Upon Dilution: A common issue is the precipitation of a compound out of a stock solution when diluted into an aqueous buffer.

    • Recommendation: This often occurs when the organic solvent concentration is too high in the final solution. Try diluting the stock solution further or using a co-solvent system in your final medium. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 are often used.

  • pH of the Solution: The pH may not be optimal for solubility.

    • Recommendation: Adjust the pH of your buffer. Since Vinorelbine Ditartrate has a pH of around 3.5 in water, maintaining a slightly acidic pH may improve solubility.[4][7]

Data Presentation

Table 1: Solubility of Vinorelbine Ditartrate (Parent Compound)

SolventReported SolubilityMolar Concentration (mM)Notes
Water>1000 mg/mL[4][7]>926.6pH of the solution is approximately 3.5.
Water107.9 mg/mL99.99Sonication is recommended.
Water100 mg/mL[5]92.66
Water10 mg/mL[11]9.27
PBS50 mg/mL[12]46.33
DMSO127 mg/mL117.69Sonication is recommended.
DMSO100 mg/mL[5]92.66Use fresh, moisture-free DMSO.
DMSO≥33.7 mg/mL[13]≥31.23
DMSO~46 mg/mL[14]~42.63
Ethanol100 mg/mL[5]92.66
Ethanol≥41.9 mg/mL[13]≥38.83With ultrasonic.

Note: The molecular weight of Vinorelbine Ditartrate is 1079.11 g/mol .[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for the parent compound.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Thaw the stock solution at room temperature.

  • Gently vortex the stock solution to ensure homogeneity.

  • To prepare the working solution, slowly add the required volume of the stock solution to your pre-warmed (if appropriate) aqueous buffer or cell culture medium while gently vortexing or stirring.

  • Crucially, add the stock solution to the aqueous medium, not the other way around, to minimize the risk of precipitation.

  • If precipitation occurs, you may need to lower the final concentration or adjust the formulation (e.g., by adding a small percentage of a co-solvent).

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the correct solvent being used? start->check_solvent check_agitation Has sufficient agitation/sonication been applied? check_solvent->check_agitation Yes consider_organic Consider preparing a stock in DMSO or Ethanol check_solvent->consider_organic No check_concentration Is the concentration too high? check_agitation->check_concentration Yes apply_sonication Apply sonication for 5-10 minutes check_agitation->apply_sonication No check_ph Is the pH optimal? check_concentration->check_ph No lower_concentration Lower the working concentration check_concentration->lower_concentration Yes adjust_ph Adjust the pH of the buffer (consider slightly acidic) check_ph->adjust_ph No success Compound Dissolved check_ph->success Yes consider_organic->check_agitation apply_sonication->check_concentration lower_concentration->check_ph adjust_ph->success fail Issue Persists: Contact Technical Support adjust_ph->fail

Caption: Troubleshooting workflow for solubility issues.

G Logical Relationship of Factors Affecting Solubility solubility This compound Solubility physicochemical Physicochemical Properties solubility->physicochemical experimental Experimental Conditions solubility->experimental bromination Bromination (Alters Polarity) physicochemical->bromination purity Compound Purity physicochemical->purity physical_form Physical Form (Polymorphism) physicochemical->physical_form solvent Solvent Choice & Purity experimental->solvent ph pH of Solution experimental->ph temperature Temperature experimental->temperature agitation Agitation/Sonication experimental->agitation

Caption: Factors influencing the solubility of this compound.

References

optimizing 17-Bromo Vinorelbine Ditartrate dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the available data for Vinorelbine Ditartrate, the parent compound of 17-Bromo Vinorelbine Ditartrate. Specific toxicological and dosage data for the 17-bromo derivative are not currently available in the public domain. This guide is intended to provide a predictive framework for researchers based on the well-established profile of Vinorelbine. All experimental work should be conducted with appropriate caution and dose-escalation studies are strongly recommended.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound, with solutions based on the known properties of Vinorelbine.

Issue Possible Cause Recommended Action
Higher than expected cytotoxicity in vitro Cell line hypersensitivity.Review the literature for the specific cell line's sensitivity to Vinca alkaloids. Consider using a dose-response curve to determine the IC50 and select a more appropriate concentration.
Incorrect dosage calculation or preparation.Double-check all calculations and ensure the compound is fully dissolved. Prepare fresh solutions for each experiment.
Low in vivo efficacy at predicted dosages Poor bioavailability of the bromo-derivative.Consider alternative routes of administration or formulation strategies to enhance bioavailability. A liposomal formulation of vinorelbine has been shown to improve drug penetration into tumors.[1]
Development of drug resistance.Investigate mechanisms of resistance, such as overexpression of efflux pumps (e.g., P-glycoprotein).
Unexpected off-target effects in cell culture Interaction with unforeseen cellular pathways.Perform a literature search for off-target effects of Vinca alkaloids. Consider using transcriptomic or proteomic analysis to identify affected pathways.
Severe neutropenia in animal models Myelosuppression is a known dose-limiting toxicity of Vinorelbine.[2]Reduce the dosage or alter the dosing schedule. In clinical settings, dose adjustments are made based on neutrophil counts.[3][4]
Neurotoxicity in animal models Vinca alkaloids are known to cause neurotoxicity.Monitor for signs of neuropathy. Vinorelbine is reported to have lower neurotoxicity compared to other vinca alkaloids due to its higher selectivity for mitotic over axonal microtubules.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Based on its parent compound, this compound is expected to act as a mitotic inhibitor. It likely binds to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]

Q2: What are the expected dose-limiting toxicities?

A2: The primary dose-limiting toxicity for Vinorelbine is myelosuppression, specifically neutropenia.[2] Researchers should anticipate this and monitor white blood cell counts closely in in vivo studies. Neurotoxicity is another potential, though generally less severe, side effect.[2]

Q3: How can I minimize the risk of toxicity in my experiments?

A3: Start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor for signs of toxicity, particularly myelosuppression and neurotoxicity. Consider alternative dosing schedules, such as metronomic dosing (frequent low doses), which has been explored for Vinorelbine to reduce toxicity.

Q4: Are there any known drug interactions I should be aware of?

A4: Vinorelbine is metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration of drugs that are strong inhibitors or inducers of this enzyme can alter the plasma concentration of Vinorelbine, potentially increasing toxicity or reducing efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for Vinorelbine, which can serve as a starting point for experiments with its 17-bromo derivative.

Table 1: In Vitro Cytotoxicity of Vinorelbine (IC50 Values)

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer27.40[6]
Calu-6Non-Small Cell Lung Cancer10.01[6]
H1792Non-Small Cell Lung Cancer5.639[6]
P388 (sensitive)Murine LeukemiaData not available in snippets
P388 (resistant)Murine LeukemiaData not available in snippets

Table 2: In Vivo Acute Toxicity of Vinorelbine (LD50 Values)

Animal ModelRoute of AdministrationLD50 (mg/kg)
Male MiceIntravenous29.3[7]
Female MiceIntravenous32.1[7]

Table 3: Clinical Dosage and Toxicity of Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)

RegimenDosageCycleGrade 3/4 Neutropenia (%)
Single Agent30 mg/m² weekly-53[2]
Combination with Cisplatin25 mg/m² on days 1, 8, 15, 22 + Cisplatin 100 mg/m² on day 128 days~60[8]
Combination with Cisplatin30 mg/m² weekly + Cisplatin 120 mg/m² on days 1 and 29Every 6 weeksData not available in snippets

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use an appropriate animal model (e.g., BALB/c mice).

  • Dose Groups: Establish several dose groups with a sufficient number of animals in each (e.g., n=5). Start with a low dose based on in vitro data and LD50 values of the parent compound.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.

  • Hematological Analysis: Collect blood samples at regular intervals to monitor for myelosuppression (neutrophil, red blood cell, and platelet counts).

  • Endpoint: The MTD is defined as the highest dose that does not cause irreversible toxicity or more than a 20% loss in body weight.

Visualizations

Vinorelbine_Mechanism_of_Action cluster_cell Cancer Cell V 17-Bromo Vinorelbine Ditartrate T Tubulin V->T Binds to MT Microtubule (unstable) T->MT Inhibits polymerization G2M G2/M Phase Arrest MT->G2M Leads to A Apoptosis G2M->A Induces

Caption: Mechanism of action of this compound.

Apoptosis_Signaling_Pathway cluster_pathway Apoptotic Signaling V 17-Bromo Vinorelbine Ditartrate p53 p53 V->p53 Induces Bcl2 Bcl-2 (inactivated) V->Bcl2 Inactivates Bax Bax p53->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrial Dysfunction Bax->Mito Promotes Casp Caspase Activation Mito->Casp Initiates Apoptosis Apoptosis Casp->Apoptosis Executes

Caption: Key signaling pathways involved in Vinorelbine-induced apoptosis.

Experimental_Workflow_for_Toxicity_Assessment cluster_workflow Toxicity Assessment Workflow Start Start: In Vitro Cytotoxicity Assay IC50 Determine IC50 Start->IC50 MTD In Vivo MTD Study IC50->MTD Dose Select Doses for Efficacy Studies MTD->Dose Tox Monitor for Toxicity Dose->Tox Histo Histopathological Analysis Tox->Histo If toxicity observed End End: Establish Toxicity Profile Tox->End No significant toxicity Histo->End

Caption: Experimental workflow for assessing the toxicity of this compound.

References

Technical Support Center: Synthesis of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 17-Bromo Vinorelbine Ditartrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction & Synthesis

Q1: My bromination of Vinorelbine is resulting in a low yield of the desired 17-bromo product. What are the potential causes and solutions?

A1: Low yields in the bromination of Vinorelbine can stem from several factors inherent to the complex structure of the molecule. This is a common challenge in the late-stage functionalization of natural products.[1][2][3]

  • Poor Regioselectivity: The indole nucleus of the catharanthine moiety in Vinorelbine has multiple potential sites for electrophilic aromatic substitution. While the desired position is C17, bromination can also occur at other positions, leading to a mixture of isomers and consequently a lower yield of the target compound. The electron-rich indole ring is susceptible to attack at various positions, and controlling this selectivity is a significant synthetic hurdle.[4][5][6]

  • Side Reactions: The presence of numerous functional groups in Vinorelbine makes it susceptible to side reactions under brominating conditions. Oxidation of the vindoline moiety or reaction with other nucleophilic sites can compete with the desired aromatic bromination.

  • Degradation of Starting Material: Vinorelbine and its derivatives can be sensitive to harsh reaction conditions. Strong oxidizing agents or highly acidic conditions may lead to the degradation of the starting material, reducing the overall yield.

Troubleshooting Table: Low Bromination Yield

Potential Cause Recommended Solution
Non-selective Brominating Agent Use a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, including temperature and reaction time, should be carefully optimized.
Suboptimal Reaction Conditions Screen a variety of solvents and temperatures. Lowering the reaction temperature can often improve regioselectivity in electrophilic aromatic brominations.[5]
Starting Material Degradation Employ milder reaction conditions. Protect sensitive functional groups if necessary, although this adds steps to the synthesis. Monitor the reaction closely using techniques like TLC or HPLC to avoid prolonged reaction times.
Presence of Water Ensure all reagents and solvents are anhydrous, as water can interfere with many brominating agents and lead to undesired byproducts.

Q2: I am observing multiple spots on my TLC/HPLC analysis after the bromination reaction. How can I identify the major byproduct(s)?

A2: The formation of multiple products is a strong indication of either incomplete reaction or the formation of isomers and other side-products. One identified impurity in Vinorelbine Bitartrate is a bromo-substituted derivative, suggesting that bromination at undesired positions is a known issue.[7]

  • Isomeric Bromination Products: As mentioned, bromination can occur at different positions on the indole ring.

  • Oxidation Products: The vindoline portion of Vinorelbine is susceptible to oxidation.

  • Unreacted Starting Material: The reaction may not have gone to completion.

Experimental Protocol: Small-Scale Reaction Monitoring and Product Identification

  • Reaction Monitoring: Run the bromination reaction on a small scale and monitor its progress at regular intervals using TLC and HPLC.

  • Quenching and Work-up: At each time point, quench a small aliquot of the reaction mixture, perform a standard work-up, and analyze the crude product.

  • Isolation of Major Byproduct: If a significant byproduct is observed, attempt to isolate it from the crude mixture using preparative TLC or a small-scale column chromatography.

  • Characterization: Characterize the isolated byproduct using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its structure. This will help in understanding the competing reaction pathways.

2. Purification

Q3: I am facing difficulty in separating 17-Bromo Vinorelbine from unreacted Vinorelbine and other brominated isomers. What purification strategies are recommended?

A3: The purification of halogenated alkaloids from a complex reaction mixture can be challenging due to the similar polarities of the desired product, starting material, and isomeric byproducts.[8][9]

Troubleshooting Table: Purification Challenges

Problem Recommended Purification Technique Considerations
Co-elution of Product and Starting Material Preparative HPLC: Reverse-phase preparative HPLC often provides the best resolution for separating closely related complex molecules. A gradient elution method should be developed.This method can be expensive and time-consuming for large-scale purification.
Separation of Isomers Silica Gel Column Chromatography with Optimized Solvent System: A systematic screening of different solvent systems with varying polarities is crucial. The use of a shallow gradient can improve separation. Silica gel is a commonly used stationary phase for alkaloid purification.[9]May require multiple columns or recycling chromatography to achieve high purity.
Product Tailing on Silica Gel Use of Additives: Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic alkaloids on silica gel.The additive must be volatile for easy removal after purification.
General Impurities Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for final purification.[8]Finding the right crystallization conditions can be challenging and may require significant experimentation.

3. Stability & Handling

Q4: Is this compound expected to be stable? What are the recommended storage conditions?

  • Storage: It is recommended to store this compound as a solid, protected from light, at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Solutions: Solutions of Vinorelbine derivatives are also prone to degradation. If solutions are prepared, they should be used immediately or stored at low temperatures for a limited time. Studies on Vinorelbine have shown stability in certain infusion fluids for a few days under refrigerated conditions.[13]

Q5: How do I confirm the formation of the ditartrate salt?

A5: The formation of the ditartrate salt is a crucial step for improving the aqueous solubility and stability of the final compound.

Experimental Protocol: Vinorelbine Ditartrate Salt Formation

  • Dissolution: Dissolve the purified 17-Bromo Vinorelbine free base in a suitable organic solvent, such as ethanol or acetone.

  • Tartaric Acid Addition: Add a solution of L-(+)-tartaric acid (2 equivalents) in the same solvent to the Vinorelbine solution with stirring.

  • Precipitation/Crystallization: The ditartrate salt should precipitate out of the solution. The process can be aided by cooling the mixture or by the addition of a less polar co-solvent.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the salt formation using techniques such as:

    • NMR Spectroscopy: Look for the characteristic signals of tartaric acid in the spectrum.

    • Elemental Analysis: The nitrogen and bromine content will be different for the free base and the ditartrate salt.

    • Melting Point: The salt will have a distinct and likely higher melting point than the free base.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages and potential challenges.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_challenges Potential Challenges cluster_purification Purification Stage cluster_salt_formation Salt Formation Stage Start Vinorelbine Free Base Bromination Bromination (e.g., with NBS) Start->Bromination Electrophilic Aromatic Substitution Crude_Product Crude 17-Bromo Vinorelbine Bromination->Crude_Product Regioselectivity Poor Regioselectivity Bromination->Regioselectivity Side_Reactions Side Reactions Bromination->Side_Reactions Degradation Degradation Bromination->Degradation Purification Purification (Chromatography/Crystallization) Crude_Product->Purification Pure_Product Pure 17-Bromo Vinorelbine Purification->Pure_Product Salt_Formation Ditartrate Salt Formation (with L-Tartaric Acid) Pure_Product->Salt_Formation Final_Product 17-Bromo Vinorelbine Ditartrate Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

This logical diagram outlines the key steps and decision points in the synthetic process, providing a visual guide for researchers.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low Yield or Impure Product in Bromination Step Check_Purity Analyze Crude Product (TLC, HPLC, MS) Start->Check_Purity Identify_Byproducts Identify Major Byproducts (Isomers, Oxidation Products) Check_Purity->Identify_Byproducts Optimize_Reagents Change Brominating Agent (e.g., NBS) Identify_Byproducts->Optimize_Reagents If isomers are dominant Optimize_Conditions Modify Reaction Conditions (Temperature, Solvent) Identify_Byproducts->Optimize_Conditions If multiple byproducts Optimize_Purification Improve Purification Method (Preparative HPLC) Identify_Byproducts->Optimize_Purification If separation is difficult End Improved Yield and Purity of 17-Bromo Vinorelbine Optimize_Reagents->End Optimize_Conditions->End Optimize_Purification->End

Caption: A troubleshooting decision tree for the bromination of Vinorelbine.

References

improving the stability of 17-Bromo Vinorelbine Ditartrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 17-Bromo Vinorelbine Ditartrate in aqueous solutions. The information is primarily based on studies of its parent compound, Vinorelbine Ditartrate, and is intended to serve as a practical resource for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A: Based on data from its parent compound, Vinorelbine, the primary factors influencing stability are pH, temperature, and light exposure. Vinorelbine solutions are typically formulated at a low pH (around 3.5) to maintain chemical stability. Deviation from this acidic pH can lead to degradation. Exposure to higher temperatures and light can also accelerate degradation.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A: To ensure maximum stability, aqueous solutions should be stored at refrigerated temperatures (2°C–8°C) and protected from light.[1][2] Unopened vials of the commercial Vinorelbine Tartrate injection are stable for up to 72 hours at temperatures up to 25°C.[3]

Q3: Can I store prepared solutions at room temperature?

A: Yes, but for a limited time. Studies on Vinorelbine show that diluted solutions in glass bottles or polyolefin bags can remain physicochemically stable at room temperature for up to 4 days.[1] For longer-term storage, refrigeration is recommended.

Q4: What solvents are recommended for preparing aqueous solutions of this compound?

A: Commonly used infusion fluids for the parent compound, Vinorelbine, are 0.9% sodium chloride and 5% glucose solutions.[1][4] These are suitable starting points for experiments with this compound.

Q5: Are there any known degradation products of Vinorelbine that might be relevant for my experiments?

A: Yes, forced degradation studies on Vinorelbine have identified several degradation products. One notable product is 3,6-Epoxyvinorelbine.[5] Another major metabolite and potential degradant is 4-O-deacetyl vinorelbine.[6][7] Studies on water chlorination have shown that Vinorelbine can also degrade into various chlorinated and hydroxylated by-products, indicating a susceptibility to oxidation.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the solution pH shift: The pH of the solution may have increased, reducing the solubility of the ditartrate salt. Concentration too high: The concentration of the compound may exceed its solubility in the chosen solvent.- Ensure the final pH of the solution is acidic (around 3.5). Consider using a suitable buffer. - Try diluting the solution to a lower concentration.
Color change or haziness Degradation: The compound may be degrading due to exposure to light, elevated temperature, or incompatible excipients. Oxidation: The molecule may be susceptible to oxidation.- Prepare solutions fresh and protect them from light using amber vials or by wrapping the container in foil.[1] - Store solutions at refrigerated temperatures (2°C–8°C).[1][2] - Consider de-gassing the solvent or adding an antioxidant if oxidation is suspected.
Loss of potency in assays Chemical instability: The compound is likely degrading over time in the aqueous solution.- Review the storage conditions (temperature, light protection, pH). - Prepare solutions immediately before use. - Conduct a time-course stability study to determine the rate of degradation under your experimental conditions.
Venous irritation in preclinical studies Low pH of the formulation: The acidic nature of the solution, necessary for stability, can cause irritation.- This is a known issue with Vinorelbine formulations.[10] Consider formulating with pH-sensitive liposomes or other nanomicellar systems to potentially reduce this effect.[11][12][13]

Data on Vinorelbine Ditartrate Stability

The following tables summarize stability data for the parent compound, Vinorelbine Ditartrate, which can be used as a reference for this compound.

Table 1: Stability of Diluted Vinorelbine Solutions in Various Containers

Concentration Range (mg/mL)Infusion FluidContainer TypeStorage TemperatureDuration of Stability
0.1 - 3.00.9% NaCl or 5% GlucoseGlass bottles, Polyolefin bags2°C–8°C28 days[1]
0.1 - 3.00.9% NaCl or 5% GlucoseGlass bottles, Polyolefin bagsRoom Temperature4 days[1]
0.1 - 3.00.9% NaCl or 5% GlucosePolypropylene syringes2°C–8°C7 days[1]
0.5 - 2.00.9% NaCl or 5% DextrosePVC minibagsRoom Temperature (with fluorescent light)At least 120 hours (>94% remaining)[4][5][14]

Table 2: Factors Influencing Vinorelbine Stability

FactorObservationReference
pH The marketed formulation has a pH of approximately 3.5.[3] Changes in pH can affect stability and solubility.[3]
Temperature Stability is enhanced at refrigerated temperatures (2°C–8°C).[1][2][1][2]
Light Solutions should be protected from light to prevent degradation.[1][1]
Oxidation Susceptible to degradation by oxidizing agents like chlorine.[8][9][8][9]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline based on methods used for Vinorelbine and should be optimized for this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water for injection) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 40 mM ammonium acetate, pH 3).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 267 nm.

    • Injection Volume: 20 µL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the drug solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the drug solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic solutions before injection.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the samples from the stability study and forced degradation studies.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

degradation_pathway 17-Bromo Vinorelbine 17-Bromo Vinorelbine Hydroxylated Product Hydroxylated Product 17-Bromo Vinorelbine->Hydroxylated Product Oxidation Oxidized Product (e.g., Epoxy) Oxidized Product (e.g., Epoxy) 17-Bromo Vinorelbine->Oxidized Product (e.g., Epoxy) Oxidation Deacetylated Product Deacetylated Product 17-Bromo Vinorelbine->Deacetylated Product Hydrolysis Further Degradation Further Degradation Hydroxylated Product->Further Degradation Oxidized Product (e.g., Epoxy)->Further Degradation Deacetylated Product->Further Degradation

Caption: Hypothetical degradation pathway for 17-Bromo Vinorelbine.

troubleshooting_workflow start Instability Observed (Precipitation, Color Change, Potency Loss) check_pH Check pH of the Solution start->check_pH adjust_pH Adjust pH to Acidic Range (e.g., ~3.5) check_pH->adjust_pH Incorrect check_storage Review Storage Conditions check_pH->check_storage Correct retest Retest for Stability adjust_pH->retest protect_light Protect from Light check_storage->protect_light Exposed to Light refrigerate Store at 2-8°C check_storage->refrigerate Incorrect Temp. check_concentration Verify Concentration check_storage->check_concentration Conditions OK protect_light->retest refrigerate->retest dilute Dilute Solution check_concentration->dilute Too High check_concentration->retest OK dilute->retest

Caption: Troubleshooting workflow for stability issues.

experimental_workflow prep Prepare 17-Bromo Vinorelbine Solution (e.g., in 0.9% NaCl) aliquot Aliquot into Vials (Amber and Clear) prep->aliquot storage Store under Different Conditions - Refrigerated (2-8°C) - Room Temp (25°C) - Accelerated (40°C) aliquot->storage sampling Sample at Time Points (T=0, 24h, 48h, 7d, 14d, 28d) storage->sampling analysis Analyze Samples - Visual Inspection - pH Measurement - HPLC for Potency and Purity sampling->analysis data Compile and Analyze Data analysis->data

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Investigating Mechanisms of Resistance to 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide focuses on investigating mechanisms of resistance to 17-Bromo Vinorelbine Ditartrate. Due to the limited availability of specific data for this derivative, the experimental protocols, quantitative data, and detailed mechanisms of resistance are primarily based on its close and well-studied analog, Vinorelbine. The underlying mechanisms of action and resistance are presumed to be highly similar for both compounds. One study has noted that a derivative, 3',4'-Epoxy-17-Bromo Vinorelbine, exhibits enhanced tubulin binding affinity, suggesting a shared primary target with Vinorelbine.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Like other vinca alkaloids, this compound is an anti-mitotic agent. Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1]

Q2: What are the most common mechanisms of acquired resistance to vinca alkaloids like this compound?

A2: The most frequently observed mechanisms of resistance include:

  • Overexpression of ATP-Binding Cassette (ABC) transporters: Primarily, the P-glycoprotein (P-gp/ABCB1) acts as a drug efflux pump, reducing the intracellular concentration of the drug.[2][3][4]

  • Alterations in tubulin and microtubule dynamics: Changes in the expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, can reduce the drug's binding affinity or alter microtubule stability.

  • Dysregulation of signaling pathways: Activation of pro-survival pathways, such as the Nrf2 and Akt signaling pathways, can help cancer cells evade drug-induced apoptosis.

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The development of resistance is typically characterized by an increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 of your parental (sensitive) and suspected resistant cell lines using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of the treated cell line compared to the parental line indicates acquired resistance.

Q4: What is a typical fold-resistance observed for Vinorelbine-resistant cells?

A4: The degree of resistance can vary significantly depending on the cell line and the method used to induce resistance. Studies have reported a wide range of fold-resistance for Vinorelbine, from moderate to several hundred-fold. For example, in one study, two different Vinorelbine-resistant breast cancer cell lines showed 52-fold and 317-fold increases in resistance compared to the parental cell line.[3]

Q5: Are there any known strategies to overcome resistance to this compound?

A5: Investigational strategies to overcome resistance to vinca alkaloids, which may be applicable to this compound, include:

  • Inhibition of ABC transporters: Using small molecule inhibitors or siRNA to block the function or expression of drug efflux pumps like P-glycoprotein.[2]

  • Targeting altered signaling pathways: Employing inhibitors of pathways that contribute to cell survival and drug resistance.

  • Combination therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action and are not substrates for the same resistance mechanisms.

Troubleshooting Guides

Problem: My cells are showing a consistently higher IC50 value for this compound compared to the parental line. What should I investigate first?

Answer: A higher IC50 value is the primary indicator of drug resistance. The first and most common mechanism to investigate is the overexpression of ABC transporters, particularly P-glycoprotein (ABCB1).

  • Initial Steps:

    • Confirm the IC50: Repeat the MTT assay to ensure the result is reproducible.

    • Check for P-gp overexpression: Perform a western blot to compare the protein levels of ABCB1 in your parental and resistant cell lines.

    • Functional Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123, in a flow cytometry-based efflux assay. Reduced accumulation of the dye in the resistant cells compared to the parental cells would indicate increased efflux activity.

Problem: I suspect ABC transporter overexpression, but my western blot for ABCB1 is not showing a clear difference.

Answer: Several factors could be contributing to this issue.

  • Troubleshooting Steps:

    • Antibody validation: Ensure your primary antibody against ABCB1 is validated for western blotting and is specific to the species you are working with.

    • Protein extraction and handling: ABCB1 is a transmembrane protein and can be challenging to extract and maintain its integrity. Use a lysis buffer containing appropriate detergents (e.g., RIPA buffer) and protease inhibitors.

    • Positive control: Include a positive control cell lysate known to overexpress ABCB1 to validate your protocol and antibody.

    • Alternative mechanisms: If you have ruled out technical issues, consider other resistance mechanisms, such as alterations in tubulin isotype expression (e.g., βIII-tubulin) or changes in signaling pathways.

Problem: I am not observing the expected G2/M arrest in my cell cycle analysis after treating the resistant cells with this compound.

Answer: The absence of a G2/M arrest in resistant cells, even at higher concentrations of the drug, is a strong indicator of a resistance mechanism that prevents the drug from reaching or effectively interacting with its target.

  • Possible Causes and Next Steps:

    • Drug efflux: This is the most likely cause. If the drug is being actively pumped out of the cell by transporters like P-gp, it cannot reach a high enough intracellular concentration to disrupt microtubule dynamics and cause mitotic arrest. Proceed with investigating ABC transporter expression and function.

    • Target alteration: Mutations in the tubulin protein or changes in the expression of tubulin isotypes could prevent the drug from binding effectively. Consider sequencing the tubulin genes in your resistant cell line or analyzing the expression of different tubulin isotypes via western blot or qPCR.

    • Incorrect drug concentration: Ensure you are using a high enough concentration of the drug to elicit a response even in the resistant cells. It is advisable to test a range of concentrations.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for ABCB1 and β-Tubulin Expression

This protocol is for detecting the expression levels of the ABCB1 transporter and β-tubulin in cell lysates.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ABCB1, anti-β-tubulin, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from parental and resistant cells using RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-ABCB1 or anti-β-tubulin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For a loading control, you can strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH or β-actin.

Quantitative Data Summary

Table 1: IC50 Values of Vinorelbine in Sensitive and Resistant Cancer Cell Lines
Cell LineCancer TypeIC50 (Parental)IC50 (Resistant)Fold ResistanceReference
BCap37Breast Cancer2.3 ± 0.4 nM729 ± 100 nM (BC-DS)~317[3]
BCap37Breast Cancer2.3 ± 0.4 nM120 ± 21 nM (BC-TS)~52[3]
A549Non-Small Cell Lung Cancer27.40 nM--
Calu-6Non-Small Cell Lung Cancer10.01 nM--
H1792Non-Small Cell Lung Cancer5.639 nM--

Note: Data for A549, Calu-6, and H1792 are for the parental lines only, as resistant line data was not provided in the source.

Table 2: Changes in Protein Expression in Vinorelbine-Resistant Cells
Cell LineProteinChange in Expression in Resistant CellsMethodReference
BC-DSP-glycoprotein (ABCB1)OverexpressedWestern Blot[3]
BC-TSP-glycoprotein (ABCB1)Overexpressed (less than BC-DS)Western Blot[3]
MCF-7/ADRABCB1OverexpressedReal-time PCR[2]

Signaling Pathways and Experimental Workflows

G cluster_cell Cancer Cell Drug 17-Bromo Vinorelbine Pump ABC Transporter (e.g., P-gp/ABCB1) Drug->Pump Binds Intracellular Intracellular ADP ADP + Pi Pump->ADP Extracellular Extracellular Pump->Extracellular Efflux ATP ATP ATP->Pump

Caption: ABC Transporter-Mediated Drug Efflux.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (from drug) Keap1 Keap1 ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination (Degradation) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Target Genes (e.g., ABCB1, HO-1) ARE->Genes Transcription Resistance Drug Resistance Genes->Resistance Promotes

Caption: Nrf2 Signaling in Drug Resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Ikk IKK Akt->Ikk PTEN PTEN PTEN->Akt Inhibits IkB IκB Ikk->IkB Phosphorylates (Degradation) NFkB_cyto NF-κB IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation TargetGenes Target Genes (Anti-apoptotic, Pro-survival) NFkB_nuc->TargetGenes Transcription Resistance Drug Resistance TargetGenes->Resistance Promotes

Caption: PTEN/Akt/NF-κB Signaling in Drug Resistance.

G Start Observe Reduced Sensitivity (Increased IC50) Step1 Investigate ABC Transporters Start->Step1 Step1a Western Blot for ABCB1 Step1->Step1a Step1b Rhodamine 123 Efflux Assay Step1->Step1b Step2 Analyze Cell Cycle Profile Step1a->Step2 Step1b->Step2 Step2a PI Staining & Flow Cytometry Step2->Step2a Step3 Examine Tubulin Alterations Step2a->Step3 Step3a Western Blot for βIII-tubulin Step3->Step3a Step3b Tubulin Gene Sequencing Step3->Step3b Step4 Assess Signaling Pathways Step3a->Step4 Step3b->Step4 Step4a Western Blot for p-Akt, Nrf2 Step4->Step4a Conclusion Identify Resistance Mechanism(s) Step4a->Conclusion

Caption: Experimental Workflow for Investigating Resistance.

References

how to reduce off-target effects of 17-Bromo Vinorelbine Ditartrate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the off-target effects and biological profile of 17-Bromo Vinorelbine Ditartrate is limited. A Chinese patent mentions the synthesis of a related compound, 3'4' epoxy 17 bromo vinorelbine tartrate, but does not provide biological data.[1] This guide is therefore constructed based on the extensive data available for the parent compound, Vinorelbine Ditartrate, and established principles for assessing and mitigating off-target effects of microtubule-targeting agents. The addition of a bromine atom can influence a molecule's therapeutic activity, metabolism, and potential for off-target interactions or toxicity.[2][3] Researchers should consider these potential alterations in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on its structural similarity to Vinorelbine, the primary mechanism of action is the inhibition of microtubule polymerization. Like other vinca alkaloids, it is expected to bind to β-tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][4][5][6]

Q2: How might the 17-bromo modification affect the compound's activity and specificity?

A2: The introduction of a halogen, such as bromine, can alter a drug's properties in several ways:

  • Increased Potency: Halogen bonds can enhance drug-target interactions, potentially increasing binding affinity and potency.

  • Altered Selectivity: The modification could change the compound's binding profile, potentially reducing affinity for the primary target (tubulin) or increasing affinity for unintended off-targets, such as protein kinases.

  • Pharmacokinetic Changes: Bromination can affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Toxicity: While enhancing therapeutic effects, halogenation can sometimes lead to increased off-target toxicity.[2][3]

Q3: What are the potential off-target effects for a tubulin inhibitor like this compound?

A3: While the primary target is tubulin, potential off-target effects for this class of compounds could include:

  • Interaction with other Tubulin Isoforms: Differential binding to various tubulin isotypes, which could lead to tissue-specific toxicities (e.g., neurotoxicity due to effects on axonal microtubules).

  • Kinase Inhibition: Many small molecule inhibitors are known to have off-target effects on protein kinases due to the conserved nature of the ATP-binding pocket.

  • Disruption of Microtubule-Dependent Processes: Beyond mitosis, microtubules are crucial for intracellular transport, cell signaling, and maintenance of cell shape.[7][8] Off-target effects could manifest as disruptions in these processes, independent of mitotic arrest.

Troubleshooting Guide for In Vitro Experiments

Q1: I'm observing excessive cytotoxicity, even in my control (non-cancerous) cell lines. What could be the cause?

A1: This could be due to several factors:

  • On-Target Toxicity in Rapidly Dividing Cells: All dividing cells, cancerous or not, rely on microtubule dynamics. If your control cells are proliferating, they will be susceptible to the drug's primary on-target effect. Consider using quiescent (G0-arrested) cells as a more robust control for off-target toxicity assessment.

  • Off-Target Effects: The compound may be hitting a critical off-target protein that is essential for the survival of your control cells. A broad-spectrum kinase inhibitor panel can help identify if unintended kinase inhibition is occurring.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).[4]

  • Compound Instability: Vinorelbine can be sensitive to light and pH.[9] Degradation products may have different toxicity profiles. Ensure you are using freshly prepared solutions and protecting them from light.

Q2: My results are inconsistent between experiments, particularly the IC50 values. Why might this be happening?

A2: Inconsistent results with microtubule-targeting agents are often linked to experimental variables:

  • Cell Density and Proliferation Rate: The efficacy of cell cycle-specific agents is highly dependent on the growth phase of the cells. Ensure you are seeding cells at the same density for each experiment and that they are in the logarithmic growth phase at the time of drug addition.

  • Compound Solubility: Vinorelbine Ditartrate is soluble in water and DMSO.[10][11] However, poor dissolution or precipitation in culture media can lead to variable effective concentrations. Visually inspect your media for any signs of precipitation after adding the compound. Sonication may be recommended for preparing stock solutions.[11]

  • Incubation Time: The effects of mitotic arrest can take time to manifest as cell death. Ensure your endpoint assay is timed appropriately to capture the full effect of the compound. A time-course experiment is recommended to determine the optimal incubation period.

Q3: I've confirmed G2/M arrest with flow cytometry, but I'm not seeing the expected level of apoptosis. What's happening?

A3: This phenomenon, known as "mitotic slippage," can occur with microtubule inhibitors.

  • Mechanism: Cells may fail to maintain the mitotic arrest, exit mitosis without proper cell division, and enter a G1-like state as aneuploid cells. These cells may eventually undergo apoptosis, but it can be delayed.[7]

  • Troubleshooting:

    • Extend Time Course: Perform apoptosis assays (e.g., Annexin V/PI staining) at later time points (e.g., 48, 72, or 96 hours) post-treatment.

    • Measure Aneuploidy: Analyze the DNA content of your cells at later time points to detect the presence of cells with >4N DNA content.

    • Alternative Cell Fates: The compound might be inducing other forms of cell death or senescence. Consider assays for these alternative outcomes.

Data Presentation

Table 1: Physicochemical Properties and Stability of Vinorelbine Ditartrate (Data for the parent compound, Vinorelbine Ditartrate, is provided as a reference for the 17-Bromo derivative.)

PropertySolventConcentrationStability NotesReference(s)
Solubility Water100 mg/mL (92.66 mM)[10]
DMSO100-127 mg/mLSonication recommended; moisture-absorbing DMSO reduces solubility.[4][10][11]
Ethanol100 mg/mL (92.66 mM)[10]
Stability 0.9% NaCl0.5 - 2.0 mg/mLStable for at least 120 hours at room temperature under fluorescent light.[12][13]
5% Dextrose0.5 - 2.0 mg/mLStable for at least 120 hours at room temperature under fluorescent light.[12][13]
Punctured Vials10 mg/mLStable for 28 days when stored refrigerated (2°C–8°C) and protected from light.[9]

Table 2: Example Kinase Selectivity Profile for a Hypothetical Tubulin Inhibitor (This table presents hypothetical data for illustrative purposes. Researchers should generate similar data for this compound to assess its off-target kinase activity.)

Kinase TargetIC50 (nM)Fold Selectivity (vs. On-Target)Notes
Tubulin Polymerization 15 - Primary On-Target
Kinase A5,000333xLow probability of off-target effects at therapeutic concentrations.
Kinase B15010xPotential for off-target effects. Consider counter-screening with a selective Kinase B inhibitor.
Kinase C>10,000>667xNot a significant off-target.
Kinase D755xHigh probability of off-target effects. Phenotype may be a composite of on- and off-target activity.

Experimental Protocols

Protocol 1: Cell-Free Tubulin Polymerization Assay

This assay directly measures the compound's effect on its primary target.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.

    • Prepare a serial dilution of this compound in G-PEM buffer. Include a known inhibitor (e.g., Vinblastine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 5 µL of the compound dilution or control to each well.

    • Add 50 µL of the tubulin solution to each well and mix gently.

  • Initiate Polymerization:

    • Place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Monitor the change in absorbance every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Calculate the rate of polymerization for each concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the compound's effect on cell cycle progression.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the GI50 concentration) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates successful on-target activity.

Protocol 3: Kinase Inhibitor Profiling Assay (Off-Target Screening)

This protocol is essential for identifying unintended kinase targets. It is often performed as a service by specialized companies.

Methodology:

  • Compound Submission:

    • Provide a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO).

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of purified, active kinases (e.g., >400 kinases).

    • Kinase activity is measured using a radiometric (33P-ATP) or fluorescence-based assay that quantifies the phosphorylation of a substrate peptide.

    • Results are reported as percent inhibition relative to a vehicle control.

  • IC50 Determination (Dose-Response):

    • For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed.

    • The compound is tested in a 10-point, 3-fold serial dilution to determine the precise IC50 value.

  • Data Analysis:

    • The IC50 values for off-target kinases are compared to the on-target potency (e.g., tubulin polymerization IC50 or cell growth GI50) to determine the selectivity profile of the compound.

Visualizations

G cluster_pathway On-Target Signaling Pathway Compound 17-Bromo Vinorelbine Ditartrate Tubulin Free α/β-Tubulin Heterodimers Compound->Tubulin Binds to β-tubulin Microtubules Microtubule Polymer Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Assembly Microtubules->Spindle Forms Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Disruption Leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: On-target signaling pathway of Vinorelbine.

G cluster_workflow Experimental Workflow for Off-Target Effect Mitigation Start Start: Compound Synthesized (this compound) OnTarget 1. Confirm On-Target Activity (Tubulin Polymerization Assay, Cell Cycle Analysis) Start->OnTarget OffTargetScreen 2. Broad Off-Target Screen (Kinase Panel Screen @ 10µM) OnTarget->OffTargetScreen HitsFound Significant Off-Target Hits Found? OffTargetScreen->HitsFound DoseResponse 3. Determine IC50 for Hits (Dose-Response Assay) HitsFound->DoseResponse Yes Proceed Proceed with In Vitro/ In Vivo Models at Selective Concentrations HitsFound->Proceed No Selectivity 4. Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) DoseResponse->Selectivity IsSelective Is Selectivity >100-fold? Selectivity->IsSelective IsSelective->Proceed Yes Redesign Consider Compound Redesign or Use Counter-Screening Assays to Deconvolute Phenotype IsSelective->Redesign No

Caption: Workflow for assessing and mitigating off-target effects.

G cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Experimental Outcome Observed CheckControls Are Controls (Vehicle, Positive) Behaving as Expected? Start->CheckControls CheckOnTarget Is On-Target Effect (G2/M Arrest) Confirmed? TroubleshootAssay Troubleshoot Primary Assay: - Check Reagents - Validate Cell Line - Verify Instrument Settings CheckOnTarget->TroubleshootAssay No InvestigateOffTarget Phenotype is Likely Due to Off-Target Effects. - Perform Kinase Screen - Use Orthogonal Assays - Test in Target Knockout Cells CheckOnTarget->InvestigateOffTarget Yes CheckConcentration Is Compound Concentration Accurate and Soluble? CheckControls->CheckConcentration Yes CheckControls->TroubleshootAssay No CheckConcentration->CheckOnTarget Yes TroubleshootPrep Troubleshoot Compound Prep: - Use Fresh Stock - Check Solvent Purity - Confirm Solubility in Media CheckConcentration->TroubleshootPrep No

Caption: Troubleshooting tree for unexpected experimental results.

References

troubleshooting inconsistent experimental results with 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the experimental use of 17-Bromo Vinorelbine Ditartrate. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a semi-synthetic derivative of vinorelbine, functions as a potent anti-mitotic agent.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5]

Q2: We are observing inconsistent IC50 values for this compound in our cancer cell line. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to vinca alkaloids. It is crucial to establish a baseline IC50 for your specific cell line.

  • Compound Stability: Ensure the proper storage of this compound as recommended by the manufacturer, typically at -20°C.[6] Avoid repeated freeze-thaw cycles. The stability of the compound in your cell culture media over the duration of the experiment should also be considered.[7]

  • Experimental Conditions: Factors such as cell density, passage number, and media formulation can influence experimental outcomes. Standardize these parameters across all experiments.

  • Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values. Ensure the chosen assay is appropriate for your experimental goals and that you are following a validated protocol.

Q3: Our cells treated with this compound are showing morphological changes, but we are not observing significant cell death. Why might this be?

A3: This observation could be due to several reasons:

  • Cell Cycle Arrest: At certain concentrations, this compound may primarily induce cell cycle arrest at the G2/M phase without immediately triggering widespread apoptosis.[4] You can confirm this using flow cytometry for cell cycle analysis.

  • Delayed Apoptosis: The induction of apoptosis can be a time-dependent process. Consider extending the incubation time with the compound.

  • Autophagy: In some cases, vinca alkaloids can induce autophagy, a cellular self-degradation process that can sometimes promote survival.[3] You may need to assess markers of autophagy in your experimental system.

  • Drug Concentration: The concentration of the compound may be sufficient to cause morphological changes related to microtubule disruption but not high enough to induce robust apoptosis. A dose-response experiment is recommended.

Q4: What are the best practices for dissolving and storing this compound?

A4: For optimal results, follow these guidelines:

  • Solubility: this compound is generally soluble in water and DMSO.[6] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in cell culture media.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize quantitative data for the parent compound, Vinorelbine Ditartrate, which can serve as a reference for your experiments with this compound. Note: These values may differ for the brominated derivative and should be experimentally determined for your specific cell lines and conditions.

Table 1: Reported IC50 Values for Vinorelbine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.00125[2]
COLO-829Melanoma0.000475[8]
HT-144Melanoma0.000849[8]
RKOColorectal Cancer0.001173[8]
NCI-H522Lung Adenocarcinoma0.001861[8]
SNU-398Liver Cancer0.001964[8]

Table 2: Recommended Starting Concentrations for In Vitro Assays with Vinorelbine Analogs

AssayRecommended Starting Concentration RangeNotes
Cytotoxicity (e.g., MTT)0.001 - 10 µMPerform a dose-response curve to determine the IC50.
Microtubule Polymerization0.1 - 10 µMTitrate to find the optimal concentration for inhibiting polymerization.[3]
Cell Cycle Analysis0.01 - 1 µMConcentration may need to be optimized to observe clear G2/M arrest.
Western Blot (Apoptosis)0.05 - 5 µMTreat for various time points to capture early and late apoptotic events.

Experimental Protocols

1. Microtubule Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

  • Materials:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)

    • This compound stock solution

    • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Protocol:

    • Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

    • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for one hour.[3]

    • Plot absorbance versus time to visualize the polymerization kinetics.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 30 minutes.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer.[9]

3. Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins after treatment with this compound.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Prepare cell lysates from treated and untreated cells using RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Mandatory Visualizations

G Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Check Compound Integrity A->B C Review Experimental Parameters A->C D Validate Assay Performance A->D E Freshly prepare stock solutions? Proper storage? B->E F Consistent cell passage number? Standardized cell density? C->F G Positive/Negative controls working? Reagent quality? D->G H Problem Resolved E->H F->H G->H

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

G Experimental Workflow for In Vitro Analysis A Prepare this compound Stock C Treat Cells with Compound A->C B Cell Culture Seeding B->C D Cytotoxicity Assay (e.g., MTT) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Western Blot) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A standard workflow for in vitro experiments.

G Vinorelbine-Induced Apoptotic Signaling Pathway A This compound B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Mitotic Arrest (G2/M) C->D E p53 Activation D->E F Ras/Raf Pathway Modulation D->F G PKC/PKA Pathway Modulation D->G H Bcl-2 Phosphorylation (Inactivation) E->H F->H G->H I Bax Activation H->I J Caspase Cascade Activation I->J K Apoptosis J->K

Caption: A simplified diagram of the apoptotic signaling pathway.

References

Technical Support Center: Optimization of Drug Delivery Systems for 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug delivery systems for 17-Bromo Vinorelbine Ditartrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: Based on its parent compound, vinorelbine, the primary challenges include:

  • Low aqueous solubility and stability , particularly at physiological pH, which can lead to precipitation upon injection.[1][2]

  • Venous irritation and phlebitis at the injection site with conventional formulations.[2][3]

  • Dose-limiting toxicities , such as granulocytopenia, which necessitates the development of targeted delivery systems to minimize systemic exposure.[2][3]

  • Difficulties in achieving high drug loading and stability in advanced delivery systems like sterically stabilized liposomes.[2]

Q2: What is the mechanism of action of this compound?

A2: As a derivative of vinorelbine, this compound is expected to act as an anti-mitotic agent. It likely binds to tubulin, inhibiting microtubule polymerization and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][4][5]

Q3: What types of drug delivery systems are being explored for vinorelbine and its derivatives?

A3: Several advanced drug delivery systems are under investigation to overcome the limitations of conventional formulations. These include:

  • Liposomes: Especially sterically stabilized (e.g., PEGylated) liposomes to improve circulation time and drug stability.[2][6][7]

  • Nanoparticles: Including polymer-based nanoparticles (e.g., PLGA) and albumin-based nanoparticles for targeted delivery.[3][8][9]

  • Micelles: Phospholipid micelles have been shown to incorporate vinorelbine with high efficiency.[2]

Troubleshooting Guides

Formulation & Characterization

Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL)

  • Possible Cause: Poor drug solubility in the chosen lipid or polymer matrix, or leakage during formulation. The bromo-substitution on the vinorelbine molecule may alter its lipophilicity.

  • Troubleshooting Steps:

    • Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of this compound to the lipid or polymer. A higher ratio does not always lead to higher loading and can sometimes cause instability.[7]

    • pH Gradient Loading (for liposomes): Utilize a pH gradient between the interior and exterior of the liposomes to enhance the loading of the weakly basic drug.

    • Solvent Evaporation Technique (for nanoparticles): Optimize the solvent system and evaporation rate to ensure efficient entrapment of the drug within the nanoparticle matrix.[9][10]

    • Incorporate Charged Lipids: The inclusion of charged lipids in the liposome bilayer can improve the encapsulation of charged drug molecules through electrostatic interactions.

Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)

  • Possible Cause: Suboptimal homogenization or extrusion parameters, or aggregation of nanoparticles/liposomes.

  • Troubleshooting Steps:

    • Optimize Homogenization/Sonication: Adjust the duration and power of sonication or the pressure and number of cycles for high-pressure homogenization.

    • Extrusion: For liposomes, use a sequential extrusion process through polycarbonate membranes with decreasing pore sizes to achieve a uniform size distribution.

    • Surface Modification: Incorporate PEGylated lipids or other steric stabilizers to prevent aggregation.[2]

    • Zeta Potential Measurement: Ensure a sufficiently high absolute zeta potential value (typically > |20| mV) to maintain colloidal stability through electrostatic repulsion.

Analytical & Quantification

Issue 3: Difficulty in Quantifying this compound in Formulations

  • Possible Cause: Interference from formulation excipients or degradation of the drug during sample preparation.

  • Troubleshooting Steps:

    • Method Selection: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection is the standard for quantifying vinorelbine and its derivatives.[1][2][11]

    • Sample Preparation: Develop a robust extraction method to separate the drug from the delivery system components. This may involve solvent extraction, precipitation of the carrier, or disruption of the vesicles with a suitable detergent.

    • Method Validation: Fully validate the analytical method for linearity, accuracy, precision, and specificity in the presence of formulation excipients.

Data Presentation

Table 1: Comparison of Different Drug Delivery Systems for Vinorelbine Derivatives

Delivery SystemTypical Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Key AdvantagesKey Challenges
Liposomes 80 - 20060 - 951 - 10Biocompatible, can encapsulate hydrophilic and hydrophobic drugs.Stability, drug leakage, achieving high PEGylation with high drug loading.[2]
PLGA Nanoparticles 100 - 30050 - 80~7Controlled release, biodegradable.[9]Initial burst release, potential for organic solvent residues.
Albumin Nanoparticles 150 - 200~90~45Biocompatible, potential for active targeting.[12]Reproducibility of manufacturing, potential for immunogenicity.
Phospholipid Micelles 10 - 20> 90VariesSmall size for enhanced tumor penetration, high drug incorporation.[2]Lower loading capacity for some drugs compared to liposomes.

Table 2: Typical HPLC Parameters for Vinorelbine Quantification

ParameterConditionReference
Column C18 reverse-phase[1]
Mobile Phase Gradient of acetonitrile and phosphate buffer (pH 3.0)[1]
Detection UV at 267 nm[2]
Injection Volume 20 µL[2]
Flow Rate 1.0 mL/min-
Retention Time ~13.8 min (can vary based on exact conditions and bromo-substitution)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inside of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Subject the MLV suspension to repeated extrusion through polycarbonate filters with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a heated extruder to form small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Liposome Formulation and Characterization cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_invitro In Vitro Studies A Lipid Film Hydration B Extrusion A->B C Removal of Unencapsulated Drug B->C D Particle Size & PDI C->D E Zeta Potential C->E F Encapsulation Efficiency C->F G Stability Assay D->G E->G F->G H In Vitro Release G->H I Cell Viability Assay H->I

Caption: Workflow for liposome formulation and characterization.

Signaling_Pathway Proposed Signaling Pathway of this compound A This compound B Tubulin Binding A->B Enters Cell C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Encapsulation Efficiency A Low %EE? B Optimize Drug:Carrier Ratio A->B Yes C Adjust pH Gradient (Liposomes) B->C D Modify Solvent System (Nanoparticles) C->D E Re-evaluate Analytical Method D->E F Problem Solved? E->F F->A No

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

addressing batch-to-batch variability of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 17-Bromo Vinorelbine Ditartrate. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in Active Pharmaceutical Ingredients (APIs) like this compound?

Batch-to-batch variation in APIs can stem from several factors throughout the manufacturing process. These include:

  • Raw Material Inconsistency: Variations in the quality, purity, or physical properties of starting materials and reagents.

  • Process Parameter Deviations: Even minor fluctuations in reaction temperature, time, pressure, or stirring speed can impact the final product.

  • Equipment Differences and Degradation: Variations between different pieces of equipment or the degradation of equipment over time can introduce variability.[1][2]

  • Human Factors: Differences in operator procedures or techniques can lead to inconsistencies.

  • Contamination: Introduction of impurities at any stage of the manufacturing process.[3]

  • Polymorphism: The existence of different crystalline forms of the API, each with potentially different physical properties.[4]

Q2: What are the potential consequences of batch-to-batch variability?

Inconsistent API batches can lead to significant issues in research and development, including:

  • Variable therapeutic efficacy.

  • Inconsistent toxicity profiles.

  • Difficulties in formulation development.

  • Challenges in reproducing experimental results.

  • Regulatory hurdles and delays.

Q3: What initial steps should I take if I observe variability between batches of this compound?

If you suspect batch-to-batch variability, a systematic approach is crucial.

  • Confirm the Variability: Repeat the experiment with a control batch (if available) to rule out experimental error.

  • Review Certificates of Analysis (CofA): Compare the CofAs of the different batches for any reported differences in purity, impurity profiles, or other specifications.

  • Perform Comparative Analytical Testing: Conduct side-by-side analysis of the batches using appropriate analytical techniques to identify any physicochemical differences.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Issue 1: Inconsistent Biological Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Purity Differences 1. Perform quantitative analysis (e.g., HPLC-UV) to confirm the exact concentration of the active compound in each batch. 2. Normalize the concentrations used in the assay based on the measured purity.
Presence of Impurities 1. Analyze the impurity profile of each batch using a high-resolution technique like LC-MS. 2. If a specific impurity is identified in the problematic batch, investigate its potential biological activity.
Degradation of the Compound 1. Check the storage conditions and age of each batch. 2. Perform a stability-indicating HPLC analysis to assess for the presence of degradation products. Vinorelbine solutions have demonstrated stability for several days under various conditions.[2][5]
Solubility Issues 1. Visually inspect the prepared solutions for any precipitation. 2. Measure the solubility of each batch in the assay medium. Vinorelbine Ditartrate is soluble in water.[5]
Issue 2: Discrepancies in Analytical Characterization (e.g., HPLC, NMR)
Potential Cause Troubleshooting Steps
Instrumental Variation 1. Run a system suitability test to ensure the analytical instrument is performing correctly. 2. Analyze a reference standard to confirm instrument calibration.
Sample Preparation Error 1. Review the sample preparation protocol for any potential errors. 2. Prepare fresh solutions from each batch and re-analyze.
Different Impurity Profiles 1. Use a validated, stability-indicating HPLC method to compare the impurity profiles of the batches.[5] 2. Identify and, if possible, quantify any new or significantly different impurities.
Polymorphism 1. Perform solid-state characterization techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate for different crystalline forms.

Experimental Protocols

The following are generalized protocols for the analysis of Vinorelbine Ditartrate. These should be optimized and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established protocols for Vinorelbine Tartrate.[1][3][6]

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A mixture of phosphate buffer and methanol (e.g., 40:60 v/v), with the pH of the buffer adjusted to 2.5 with phosphoric acid.[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 267 nm or 269 nm[1][3]
Column Temperature 40 °C[3]
Injection Volume 20 µL[1][3]
Run Time At least three times the retention time of the main peak to ensure all impurities are eluted.[3]

System Suitability:

  • Tailing Factor: Should be less than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.

Visualizations

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting Workflow start Variability Observed confirm Confirm Variability (Repeat Experiment) start->confirm review_cofa Review Certificates of Analysis confirm->review_cofa compare_analytics Comparative Analytical Testing review_cofa->compare_analytics issue_identified Issue Identified? compare_analytics->issue_identified biological Biological Activity Issue issue_identified->biological Yes analytical Analytical Discrepancy issue_identified->analytical Yes contact_supplier Contact Supplier for Support issue_identified->contact_supplier No troubleshoot_bio Troubleshoot Biological Assay (Purity, Impurities, Degradation, Solubility) biological->troubleshoot_bio troubleshoot_analytical Troubleshoot Analytical Method (Instrument, Sample Prep, Impurities, Polymorphism) analytical->troubleshoot_analytical resolve Implement Corrective Actions & Document Findings troubleshoot_bio->resolve troubleshoot_analytical->resolve contact_supplier->resolve

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Hypothetical Signaling Pathway for a Vinca Alkaloid

Vinca alkaloids, like Vinorelbine, are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Vinca_Alkaloid_Pathway drug This compound tubulin α/β-Tubulin Dimers drug->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Leads to apoptosis Apoptosis metaphase_arrest->apoptosis

Caption: A simplified diagram of a vinca alkaloid's mechanism of action.

References

Validation & Comparative

Validating the Antitumor Activity of 17-Bromo Vinorelbine Ditartrate: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the antitumor activity of the novel compound 17-Bromo Vinorelbine Ditartrate. As a derivative of the established chemotherapeutic agent Vinorelbine, its efficacy in preclinical xenograft models is a critical step in its development pipeline. Due to the novelty of this compound, direct comparative data is not yet publicly available. Therefore, this document presents a comparative analysis of its parent compound, Vinorelbine, and a related derivative, Vinflunine, against other standard-of-care chemotherapeutics in various xenograft models. The provided data and protocols will serve as a benchmark for designing and interpreting future studies on this compound.

Comparative Antitumor Efficacy in Xenograft Models

The following tables summarize the antitumor activity of Vinorelbine, Vinflunine, and their combinations with other chemotherapeutic agents in various human tumor xenograft models. This data provides a baseline for the expected efficacy of a novel Vinca alkaloid derivative.

Table 1: Comparative Efficacy of Vinflunine and Vinorelbine in Human Tumor Xenografts

Tumor Xenograft ModelDrugOverall Response (%)[1]
Bladder (BXF1299)VinflunineNot Reported
VinorelbineNot Reported
Pancreas (PAXF546)VinflunineModerately Active
VinorelbineInactive
Kidney (RXF944LX)VinflunineHighly Active
VinorelbineModerately Active
Colon (TC37)VinflunineModerately Active
VinorelbineModerately Active
Small Cell Lung (NCI-H69)VinflunineHighly Active
VinorelbineInactive
Prostate (PC-3)VinflunineModerately Active
VinorelbineInactive
Overall Vinflunine 64
Vinorelbine 27

Response criteria were not specified in the source.

Table 2: Efficacy of Vinorelbine in Combination Therapy in Non-Small Cell Lung Cancer (NSCLC) Xenografts

TreatmentXenograft ModelEfficacy MetricResult
Vinorelbine + Radiation (10Gy)973 (NSCLC)Enhancement Factor1.1[2]
Vinorelbine + Radiation (20Gy)973 (NSCLC)Enhancement Factor1.2[2]
Vinorelbine + CisplatinLu-65 (Large Cell Lung), PC-12 (Adenocarcinoma)Combination EffectObserved[3]

Table 3: In Vitro Activity of Vinorelbine in Breast Cancer Cell Lines Commonly Used for Xenografts

Cell LineDrug ConcentrationEffect
MDA-MB-23110 μMSignificant decrease in McTN frequency[4]
MDA-MB-231Not SpecifiedGrowth inhibition[5]
MCF-7Not SpecifiedLess effective compared to MDA-MB-231[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for establishing and evaluating antitumor activity in xenograft models.

Protocol 1: Subcutaneous Xenograft Model for Antitumor Activity Assessment

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., A549 for NSCLC, MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.
  • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used as hosts for tumor engraftment.

2. Tumor Implantation:

  • A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a volume of 100-200 µL of sterile PBS or culture medium is prepared.
  • The cell suspension is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions (length and width) are measured with calipers every 2-3 days.
  • Tumor volume is calculated using the formula: Tumor Volume = (Length x Width^2) / 2.
  • Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Drug Administration:

  • This compound, Vinorelbine, or other test articles are formulated in a suitable vehicle.
  • The drug is administered via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at predetermined doses and schedules. A vehicle control group is included.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.
  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
  • At the end of the study, tumors are excised and weighed.

Protocol 2: Orthotopic Xenograft Model for Metastasis Studies

1. Cell Culture and Animal Model:

  • As described in Protocol 1, using a metastatic cancer cell line.

2. Orthotopic Implantation:

  • Cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, lung for lung cancer).

3. Monitoring of Primary Tumor and Metastasis:

  • Primary tumor growth is monitored as in Protocol 1.
  • Metastasis to distant organs can be assessed using in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) if cells are appropriately labeled.

4. Drug Administration and Efficacy Evaluation:

  • As described in Protocol 1.
  • In addition to primary tumor TGI, the incidence and burden of metastases in various organs are evaluated at the end of the study.

Visualizing Experimental Design and Biological Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation cell_culture Cell Line Culture (e.g., A549, MDA-MB-231) implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_model Immunocompromised Mice (e.g., Nude, SCID) animal_model->implantation tumor_growth Tumor Growth to Predetermined Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration: - this compound - Vinorelbine (Control) - Other Chemotherapeutics - Vehicle Control randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi necropsy Necropsy & Tumor Excision/Weight tgi->necropsy

Caption: Experimental workflow for validating the antitumor activity of this compound in xenograft models.

signaling_pathway cluster_vinorelbine Vinorelbine Action cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis vinorelbine Vinorelbine Derivative (e.g., 17-Bromo Vinorelbine) tubulin β-Tubulin vinorelbine->tubulin Binds to microtubule Microtubule Destabilization tubulin->microtubule Inhibits polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Leads to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis Induces

Caption: Simplified signaling pathway of Vinorelbine and its derivatives, leading to cancer cell apoptosis.

References

A Comparative Efficacy Analysis: Vinorelbine vs. the Novel Derivative 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemotherapeutic agents, Vinorelbine, a semi-synthetic vinca alkaloid, has long been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its mechanism of action, the disruption of microtubule dynamics leading to mitotic arrest and apoptosis, is well-established.[3] Recently, interest has grown in novel derivatives that may offer improved efficacy or a more favorable safety profile. This guide provides a comparative overview of the established efficacy of Vinorelbine and the currently available information on a novel derivative, 17-Bromo Vinorelbine Ditartrate.

This publication is intended for researchers, scientists, and drug development professionals, offering a concise summary of existing data to inform future research and development directions.

Physicochemical Properties at a Glance

PropertyVinorelbineThis compound
Chemical Formula C45H54N4O8C45H53BrN4O8 (for the free base)
Molecular Weight 778.9 g/mol (free base)857.8 g/mol (for the free base)
Mechanism of Action Microtubule destabilizerPresumed microtubule destabilizer
Primary Indications Non-small cell lung cancer, Breast cancer[1][2]Not yet established in clinical practice.

Vinorelbine: A Profile of Efficacy

Vinorelbine, marketed under brand names like Navelbine, functions by binding to tubulin, which inhibits the formation of microtubules. This disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

In Vitro Efficacy of Vinorelbine

The cytotoxic effects of Vinorelbine have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cell LineCancer TypeIC50 (nM)Citation
A549Non-Small Cell Lung Cancer27.40[4]
Calu-6Non-Small Cell Lung Cancer10.01[4]
H1792Non-Small Cell Lung Cancer5.639[4]
P388 (sensitive)Murine LeukemiaNot specified[5]
P388 (resistant)Murine LeukemiaNot specified[5]
Clinical Efficacy of Vinorelbine

Clinical trials have established the efficacy of Vinorelbine, both as a single agent and in combination therapies, for NSCLC and breast cancer.

Non-Small Cell Lung Cancer (NSCLC)

StudyTreatmentResponse RateMedian SurvivalCitation
Phase III TrialVinorelbine monotherapy12%30 weeks[6]
Real-world analysisVinorelbine single-agent22% (Partial Response)7.5 months[7]
Real-world analysisVinorelbine + Platinum drugsNot specified12.4 months[7]
Phase II Study (pretreated patients)Oral Vinorelbine (60 mg/m²)0%4 months[8]
Third- or Further-Line TherapyVinorelbine monotherapy19.5%7.6 months[9]

Breast Cancer

StudyTreatment LineResponse RateCitation
Review of trialsFirst-line (single agent)40% - 44%[2]
Review of trialsSecond-line (single agent)17% - 36%[2]
Phase II StudyFirst-line (oral Vinorelbine)31%[10]
Systematic ReviewNeoadjuvant (vs. AC/DAC)Similar to AC/DAC[11]

This compound: An Investigational Derivative

Information in the public domain regarding this compound is currently very limited. Its existence is noted primarily in patent literature, often described as an impurity in the synthesis of Vinorelbine Tartrate or as a novel derivative itself.[12] One patent describes a "3'4' epoxy 17 bromo vinorelbine tartrate," suggesting that modifications to the Vinorelbine structure are being explored.[13]

Due to the scarcity of published preclinical or clinical data, a direct and detailed comparison of the efficacy of this compound with Vinorelbine is not possible at this time. Further research is needed to elucidate its pharmacological profile, including its potency, mechanism of action, and potential therapeutic advantages.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for Vinorelbine and a general workflow for evaluating the efficacy of anticancer compounds.

Vinorelbine_Signaling_Pathway Vinorelbine Signaling Pathway Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Vinorelbine's mechanism of action leading to apoptosis.

Anticancer_Drug_Evaluation_Workflow Experimental Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability_Assay Tubulin_Polymerization_Assay Tubulin Polymerization Assay Compound_Treatment->Tubulin_Polymerization_Assay Animal_Model Tumor Xenograft Model Cell_Viability_Assay->Animal_Model Promising results lead to Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment_Administration Compound Administration Animal_Model->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_Administration->Toxicity_Assessment Compound_treatment Compound_treatment Compound_treatment->Apoptosis_Assay

References

A Comparative Analysis of 17-Bromo Vinorelbine Ditartrate and Other Vinca Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 17-Bromo Vinorelbine Ditartrate with other prominent vinca alkaloids, namely vinorelbine, vincristine, and vinblastine. This document synthesizes preclinical and clinical data to objectively evaluate their performance, supported by detailed experimental methodologies.

While direct comparative experimental data for this compound is limited due to its status as a novel derivative, this guide offers a robust analysis based on the well-established characteristics of its parent compound, vinorelbine, and other key vinca alkaloids. Furthermore, it explores the potential impact of bromination on the physicochemical and biological properties of vinorelbine, drawing from established principles of medicinal chemistry.

Executive Summary

Vinca alkaloids, a cornerstone of cancer chemotherapy for decades, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2][3] Vinorelbine, a semi-synthetic derivative, is distinguished from the parent compounds, vinblastine and vincristine, by structural modifications that confer a distinct therapeutic profile, including a potentially lower incidence of neurotoxicity.[4][5] The introduction of a bromine atom at the 17-position of the catharanthine moiety of vinorelbine, creating this compound, represents a rational drug design approach aimed at potentially enhancing efficacy, altering selectivity, or improving pharmacokinetic properties. Halogenation is a common strategy in medicinal chemistry to modulate a drug's lipophilicity, metabolic stability, and binding interactions.[6]

This guide will delve into a detailed comparison of these vinca alkaloids, presenting available quantitative data in structured tables, outlining key experimental protocols for their evaluation, and providing visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Vinca Alkaloids

The primary mechanism of action for all vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, they inhibit the polymerization of microtubules, leading to mitotic arrest in the M-phase of the cell cycle and subsequent apoptosis.[1][2][3] However, subtle differences in their chemical structures lead to significant variations in their clinical applications, efficacy, and toxicity profiles.

Physicochemical and Pharmacokinetic Properties

Structural modifications among the vinca alkaloids influence their lipophilicity, tissue distribution, and metabolism, which in turn affect their efficacy and toxicity.

PropertyVinblastineVincristineVinorelbine17-Bromo Vinorelbine (Predicted)
Chemical Structure Dimeric indole-indoline alkaloidFormyl group instead of methyl on the vindoline nitrogen compared to vinblastineSemi-synthetic, with a modification on the catharanthine ringBromine atom at the 17-position of the catharanthine ring
Lipophilicity ModerateLower than vinblastineHigher than vinblastine and vincristine[4]Predicted to be higher than vinorelbine
Primary Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4)Predicted to be hepatic, potentially altered by the bromine substituent
Key Clinical Indications Testicular cancer, lymphomas[7]Acute lymphoblastic leukemia, lymphomas[8][9][10][11]Non-small cell lung cancer, breast cancer[12][13][14]Investigational
Comparative Efficacy

The antitumor activity of vinca alkaloids varies across different cancer types.

Cancer TypeVinblastineVincristineVinorelbine
Non-Small Cell Lung Cancer Limited activityLimited activityEffective , often in combination with platinum agents[12][13][14]
Breast Cancer Used in some combination regimensLimited activityEffective , particularly in advanced or metastatic settings
Hodgkin's Lymphoma Highly effective (a key component of ABVD regimen)Highly effective (a key component of CHOP regimen)[8]Active
Acute Lymphoblastic Leukemia Not a primary agentHighly effective , especially in pediatric cases[8]Not a primary agent
Comparative Toxicity

The dose-limiting toxicities differ significantly among the vinca alkaloids, which is a major factor in their clinical use.

Toxicity ProfileVinblastineVincristineVinorelbine17-Bromo Vinorelbine (Predicted)
Dose-Limiting Toxicity Myelosuppression (neutropenia)Neurotoxicity (peripheral neuropathy)[7][15][16][17]Myelosuppression (neutropenia)[4]Potential for altered neurotoxicity and myelosuppression profiles
Neurotoxicity Mild to moderateSevere and dose-limiting [7][15][16][17]Milder than vincristine[4][5]The effect of bromination on neurotoxicity is unknown but warrants careful investigation
Myelosuppression Severe MildModerate to severe The impact of the bromo-substituent on hematological toxicity is to be determined
Constipation CommonVery common and can be severeCommonExpected to be similar to vinorelbine

The Potential Impact of 17-Bromo Substitution

The introduction of a bromine atom at the 17-position of the catharanthine moiety in vinorelbine is a targeted chemical modification. Based on general principles of medicinal chemistry, this substitution could lead to several changes:

  • Increased Lipophilicity: The bromo group is lipophilic, which could enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.

  • Altered Metabolism: The carbon-bromine bond can influence the metabolic profile of the drug, potentially blocking metabolism at that site and leading to a longer half-life or altered metabolic pathways.

  • Modified Target Binding: The bromine atom could introduce new interactions with the tubulin binding site, potentially increasing binding affinity and inhibitory activity.

  • Changes in Toxicity: The altered physicochemical properties and target interactions could also modulate the toxicity profile, for instance, by affecting its interaction with axonal tubulin, which is implicated in neurotoxicity.

Further preclinical studies are essential to elucidate the precise effects of this structural modification.

Experimental Protocols

To facilitate comparative studies, this section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy and mechanism of action of vinca alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of the vinca alkaloids (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[19][20][21]

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[22][23][24][25]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the vinca alkaloids at various concentrations or a vehicle control to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time (e.g., every minute for 60 minutes) using a temperature-controlled plate reader.

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Analyze parameters such as the rate of polymerization and the maximum polymer mass to determine the inhibitory effect of the compounds.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This model assesses the therapeutic efficacy of a compound on human tumors grown in immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment groups and administer the vinca alkaloids (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate the antitumor efficacy. Analyze the toxicity based on changes in body weight and any observed adverse effects.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of Vinca Alkaloids

Vinca_Alkaloid_Pathway cluster_cell Cancer Cell Vinca_Alkaloids Vinca Alkaloids Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloids->Tubulin_Dimers Bind to β-tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibited by Vinca Alkaloids Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupted Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle_Formation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids leading to apoptosis.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay (Mechanism of Action) Cell_Culture->Tubulin_Assay Data_Analysis Comparative Data Analysis MTT_Assay->Data_Analysis Tubulin_Assay->Data_Analysis Xenograft_Model Xenograft Mouse Model Efficacy_Study Antitumor Efficacy Assessment Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Profiling Xenograft_Model->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

Caption: Workflow for the preclinical comparison of vinca alkaloids.

Structure-Activity Relationship of Vinca Alkaloids

SAR_Vinca_Alkaloids cluster_modifications Key Structural Modifications Vinca_Scaffold Vinca Alkaloid Scaffold Catharanthine Moiety Vindoline Moiety Vincristine_Mod Formyl group on Vindoline N (Increases Neurotoxicity) Vinca_Scaffold:v->Vincristine_Mod Leads to Vinorelbine_Mod Modification on Catharanthine Ring (Decreases Neurotoxicity) Vinca_Scaffold:c->Vinorelbine_Mod Leads to Biological_Activity Altered Biological Activity (Efficacy & Toxicity) Vincristine_Mod->Biological_Activity Bromo_Mod 17-Bromo on Catharanthine (Potential for Enhanced Activity) Vinorelbine_Mod->Bromo_Mod Further Modification Vinorelbine_Mod->Biological_Activity Bromo_Mod->Biological_Activity

Caption: Structure-activity relationships of key vinca alkaloids.

Conclusion

This comparative guide provides a framework for understanding the therapeutic potential of this compound in the context of established vinca alkaloids. While vinorelbine offers a favorable neurotoxicity profile compared to vincristine, and a different efficacy spectrum from vinblastine, the introduction of a bromine atom has the potential to further refine its pharmacological properties. The provided experimental protocols and conceptual diagrams serve as a resource for researchers to design and execute studies that will be critical in elucidating the precise advantages and limitations of this novel vinca alkaloid derivative. Future research should focus on direct, head-to-head preclinical and, eventually, clinical comparisons to fully characterize the therapeutic index of this compound.

References

Unveiling the Molecular Embrace: Confirming the Tubulin Binding Site of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of anti-cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. Among these, the vinca alkaloids have a long and successful history. This guide provides a comparative analysis of 17-Bromo Vinorelbine Ditartrate's interaction with its target, tubulin, contextualizing its binding properties against its parent compound, vinorelbine, and other notable vinca alkaloids. While direct experimental data for this compound is emerging, this document compiles available information and established knowledge of the vinca alkaloid binding domain to offer a comprehensive overview for researchers and drug development professionals.

Quantitative Comparison of Tubulin Binding Affinities

The efficacy of vinca alkaloids is intrinsically linked to their affinity for tubulin, the fundamental protein subunit of microtubules. This interaction disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The binding affinities are typically quantified by the dissociation constant (K_d) and the half-maximal inhibitory concentration (IC50). Lower values for both K_d and IC50 are indicative of stronger binding and greater potency, respectively.[1][2]

While specific K_d and IC50 values for this compound are not yet widely published, a derivative, 3',4'-epoxy-17-bromo vinorelbine, has been noted to exhibit enhanced tubulin binding affinity. This suggests that the addition of a bromine atom at the 17-position may favorably influence the interaction with tubulin. For a clear comparison, the table below summarizes the available binding data for vinorelbine and other key vinca alkaloids.

CompoundBinding Affinity (K_d)Tubulin Polymerization Inhibition (IC50)Notes
Vinorelbine <10⁻⁵ M[3]Not specified in retrieved resultsDemonstrates specific binding to the tubulin dimer.[3]
Vinflunine Non-detectable at 30°C[3]Not specified in retrieved resultsShows a lower overall affinity for tubulin compared to vinorelbine.[3][4]
Vinblastine Not specified in retrieved results4.8 µM (for a fluorescent derivative)[5]Binds to the vinca domain at the interface of two tubulin dimers.[6]
Vincristine Higher overall affinity than vinblastine and vinorelbine[7]Not specified in retrieved resultsExhibits the highest overall affinity for tubulin among the three.[7]

The Vinca Alkaloid Binding Site: A Molecular Perspective

Vinca alkaloids, including vinorelbine, bind to a specific region on the β-tubulin subunit, at the interface between two αβ-tubulin heterodimers.[6][8] This area is commonly referred to as the "vinca domain." The binding of a vinca alkaloid at this site introduces a wedge between tubulin dimers, preventing the straight protofilament conformation required for microtubule assembly and promoting a curved conformation that leads to microtubule disassembly.

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the key amino acid residues involved in this interaction. For vinblastine, a close structural analog of vinorelbine, the binding pocket is formed by residues from both the α- and β-tubulin subunits of adjacent dimers in the protofilament.[6]

cluster_tubulin Tubulin Dimer Interface cluster_vinca Vinca Alkaloid Binding cluster_effect Cellular Consequence alpha_tubulin α-Tubulin beta_tubulin β-Tubulin Disruption Disruption of Microtubule Dynamics beta_tubulin->Disruption Inhibits Polymerization Vinca_Alkaloid 17-Bromo Vinorelbine Vinca_Alkaloid->beta_tubulin Binding at Vinca Domain Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Logical relationship of 17-Bromo Vinorelbine binding to tubulin and its cellular effects.

Experimental Protocols for Binding Site Confirmation

The confirmation of a drug's binding site on its target protein is a critical step in drug development. Several robust experimental methodologies are employed to achieve this.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural data of the drug-target complex, offering a definitive view of the binding site and molecular interactions.

Methodology:

  • Protein Purification: Tubulin is purified from a suitable source, often bovine brain, or expressed recombinantly.

  • Complex Formation (Co-crystallization): The purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding sites.[9]

  • Crystallization: The tubulin-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[10][11] The use of stathmin-like domains can aid in the crystallization of tubulin.[11]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the tubulin-drug complex is built and refined.

start Start purify Purify Tubulin start->purify incubate Incubate Tubulin with 17-Bromo Vinorelbine purify->incubate crystallize Crystallize Tubulin-Ligand Complex incubate->crystallize diffract X-ray Diffraction crystallize->diffract process Process Data & Determine Structure diffract->process end End process->end

Figure 2. Experimental workflow for X-ray crystallography of a tubulin-ligand complex.

Competitive Binding Assays

Competitive binding assays are used to determine if a novel compound binds to the same site as a known ligand.

Methodology:

  • Preparation: Purified tubulin is prepared. A radiolabeled or fluorescently-labeled known vinca alkaloid (e.g., [³H]vinblastine) is used as the reporter ligand.

  • Competition: A fixed concentration of tubulin and the labeled ligand are incubated with increasing concentrations of the unlabeled competitor drug (this compound).

  • Separation: The tubulin-bound ligand is separated from the free ligand. This can be achieved through methods like ultrafiltration.[12]

  • Quantification: The amount of labeled ligand bound to tubulin is measured (e.g., by scintillation counting for radiolabels or fluorescence spectroscopy).

  • Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of the competitor indicates that both compounds are competing for the same binding site. The data can be used to calculate the inhibitory concentration (IC50) of the competitor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the binding of ligands to proteins in solution, providing information on binding affinity and the residues involved in the interaction.[3]

Methodology:

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N) tubulin is prepared.

  • Titration: The unlabeled ligand (this compound) is titrated into the solution of labeled tubulin.

  • Data Acquisition: A series of NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded at each titration point.

  • Analysis: Changes in the chemical shifts of specific amino acid residues in the protein upon ligand binding indicate their involvement in the interaction. These chemical shift perturbations can be mapped onto the protein structure to identify the binding site.

Conclusion

The available evidence strongly suggests that this compound, like other vinca alkaloids, targets the vinca domain on β-tubulin. The introduction of a bromine atom at the 17-position is hypothesized to enhance this binding, a premise that warrants further direct experimental validation. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively confirm the binding site and quantify the binding affinity of this promising anti-cancer agent. Such studies will be crucial in understanding its mechanism of action and in the rational design of future, more potent microtubule-targeting drugs.

References

A Comparative Analysis of Vinorelbine Ditartrate and Paclitaxel in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in-vitro efficacy of Vinorelbine Ditartrate and Paclitaxel on breast cancer cell lines. This document synthesizes available experimental data on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle and key signaling pathways.

Disclaimer: Direct comparative studies for 17-Bromo Vinorelbine Ditartrate against paclitaxel in breast cancer cell lines are not available in the current body of scientific literature. Therefore, this guide presents a comparison between the well-documented parent compound, Vinorelbine Ditartrate , and paclitaxel. The presented data has been collated from various independent studies. Readers should exercise caution when comparing absolute values across different experimental setups, as variations in protocols and conditions can influence results.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Vinorelbine Ditartrate and Paclitaxel in various breast cancer cell lines as reported in independent studies.

DrugCell LineIC50 ValueReference
Vinorelbine Ditartrate MCF-70.59 ng/ml[1]
MDA-MB-231BR14 nM (in vitro)[2][3]
Paclitaxel MCF-73.5 µM[4]
MDA-MB-2310.3 µM[4]
2 nM[5]
SK-BR-34 µM[4]
BT-47419 nM[4]
T-47DNot specified[6]

Induction of Apoptosis

Both Vinorelbine Ditartrate and Paclitaxel are known to induce programmed cell death, or apoptosis, in cancer cells. The extent of apoptosis can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

DrugCell LineTreatment ConditionsApoptotic Cells (%)Reference
Vinorelbine Ditartrate MCF-70.5 nM for 24h29%[7]
0.5 nM for 48h31%[7]
MDA-MB-2310.5 nM for 24h41%[7]
0.5 nM for 48h54%[7]
Paclitaxel MCF-70-20 ng/mlUp to 43%[8]
MDA-MB-2315 µmol/L~56%[9]

Cell Cycle Arrest

These anti-mitotic agents disrupt the normal progression of the cell cycle, leading to cell cycle arrest, primarily in the G2/M phase, which subsequently triggers apoptosis.

DrugCell LineEffectReference
Vinorelbine Ditartrate GeneralArrests cells in the G2/M phase[7]
Paclitaxel MCF-7G2/M arrest[8]
Canine Mammary Tumor CellsG2/M arrest in a dose-dependent manner[10]

Signaling Pathways

Vinorelbine Ditartrate and Paclitaxel exert their effects by modulating key signaling pathways involved in cell survival and proliferation.

Experimental Workflow for In-Vitro Drug Efficacy

G cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) culture Seeding in 96-well plates start->culture treatment Incubation with Vinorelbine or Paclitaxel (various concentrations) culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western analysis Data Interpretation and Comparison mtt->analysis flow->analysis western->analysis

Caption: General experimental workflow for comparing the in-vitro efficacy of anticancer drugs.

Paclitaxel Signaling Pathway

G cluster_0 Microtubule Stabilization cluster_1 Apoptosis Induction cluster_2 PI3K/AKT Pathway Inhibition paclitaxel Paclitaxel microtubule Microtubule Stabilization paclitaxel->microtubule pi3k_akt Inhibition of PI3K/AKT Pathway paclitaxel->pi3k_akt g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 bax Bax Upregulation g2m_arrest->bax caspase Caspase Activation bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis pi3k_akt->apoptosis

Caption: Simplified signaling pathway of Paclitaxel in breast cancer cells.

Vinorelbine Signaling Pathway

G cluster_0 Microtubule Destabilization cluster_1 Apoptosis Induction vinorelbine Vinorelbine Ditartrate microtubule Microtubule Destabilization vinorelbine->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest bcl2_phos Bcl-2 Phosphorylation g2m_arrest->bcl2_phos bax_complex Decreased Bcl-2/Bax Complex bcl2_phos->bax_complex caspase7 Caspase-7 Activation bax_complex->caspase7 apoptosis Apoptosis caspase7->apoptosis

Caption: Simplified signaling pathway of Vinorelbine Ditartrate in breast cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of the drugs.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 4 x 10³ to 8 x 10³ cells per well and allowed to adhere for 24 hours.[11][12]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vinorelbine Ditartrate or Paclitaxel. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for 48-72 hours.[11]

  • MTT Addition: After the incubation period, 20-100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 1.5-4 hours at 37°C.[13][14]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a common method for quantifying apoptosis.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Vinorelbine Ditartrate or Paclitaxel for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol describes the detection of key apoptosis-regulating proteins.

  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of Bcl-2 and Bax are normalized to the loading control.[16][17]

References

Benchmarking the Potency of 17-Bromo Vinorelbine Ditartrate Against Established Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinorelbine and its derivatives are microtubule-inhibiting agents that have demonstrated efficacy in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] This guide provides a comparative analysis of the in vitro potency of Vinorelbine Ditartrate against other established anticancer agents commonly used for these malignancies: Docetaxel, Paclitaxel, Cisplatin, and Vincristine. The objective is to offer a quantitative and methodological framework for researchers and drug development professionals to benchmark novel compounds like 17-Bromo Vinorelbine Ditartrate.

In Vitro Potency Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selected anticancer agents in two widely used cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast cancer). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.

It is important to note that IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of reported values and should be used for comparative purposes with this variability in mind.

Table 1: Comparative IC50 Values in A549 (Non-Small Cell Lung Cancer) Cell Line
CompoundDrug ClassReported IC50 (nM)
Vinorelbine Vinca Alkaloid27.40[3]
Vincristine Vinca Alkaloid137[4]
Docetaxel Taxane1.94 (in 2D culture)[5]
Paclitaxel Taxane~5.0 (range 2.5-7.5)[6]
Cisplatin Platinum Compound6,590[7]
Table 2: Comparative IC50 Values in MCF-7 (Breast Cancer) Cell Line
CompoundDrug ClassReported IC50 (nM)
Vinorelbine Vinca AlkaloidNot readily available in direct comparison
Vincristine Vinca Alkaloid239,510[8]
Docetaxel Taxane3.8[9]
Paclitaxel Taxane7.5[10]
Cisplatin Platinum Compound~20,000[11]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for potency determination.

cluster_0 Microtubule Dynamics and Cell Cycle Progression cluster_1 Drug Mechanism of Action tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Assembly metaphase Metaphase mitotic_spindle->metaphase Chromosome Alignment anaphase Anaphase metaphase->anaphase Chromosome Segregation apoptosis Apoptosis anaphase->apoptosis Mitotic Arrest Vinca_Alkaloids Vinca Alkaloids (Vinorelbine, Vincristine) Vinca_Alkaloids->microtubules Inhibit Polymerization Taxanes Taxanes (Docetaxel, Paclitaxel) Taxanes->microtubules Stabilize Microtubules

Caption: Mechanism of action of microtubule-targeting agents.

start Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_drug Add Drug (Serial Dilutions) incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 start Treat Cells with Drug harvest Harvest & Fix Cells start->harvest stain Stain with Propidium Iodide (PI) harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry histogram Generate DNA Content Histogram flow_cytometry->histogram quantify Quantify Cell Cycle Phases (G1, S, G2/M) histogram->quantify

References

A Head-to-Head Comparison of Vinorelbine and Its Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vinorelbine and its derivatives, supported by available preclinical data. While specific data on 17-Bromo Vinorelbine Ditartrate is not publicly available, this guide will focus on other notable derivatives and their performance against the parent compound, Vinorelbine.

Vinorelbine, a semi-synthetic vinca alkaloid, is a well-established anti-cancer agent used in the treatment of non-small cell lung cancer and breast cancer.[1][2][3] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5] In the quest for improved efficacy and reduced toxicity, researchers have synthesized and evaluated numerous derivatives of Vinorelbine. This guide summarizes the available data on some of these derivatives, offering a comparative analysis of their cytotoxic activities.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vinorelbine and several of its derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (nM)Reference
Vinorelbine A549 (Non-small cell lung cancer)1.8[6]
HCT116 (Colon cancer)10[4]
K562 (Leukemia)5[4]
U87 (Glioblastoma)1.5[4]
3-demethoxycarbonyl-3-isobutyrylamido methyl vinorelbine (7y) A549 (Non-small cell lung cancer)1.2[6]
7'-homo-anhydrovinblastine derivative (30) HCT116 (Colon cancer)3[4]
K562 (Leukemia)2[4]
7'-homo-anhydrovinblastine derivative (33) HCT116 (Colon cancer)5[4]
K562 (Leukemia)1[4]
U87 (Glioblastoma)1.5[4]

Key Derivatives and Their Performance

3-demethoxycarbonyl-3-acylamide Methyl Vinorelbine Derivatives

A series of amide derivatives of Vinorelbine were synthesized and evaluated for their cytotoxic activity against the A549 non-small cell lung cancer cell line. Among these, compound 7y (3-demethoxycarbonyl-3-isobutyrylamido methyl vinorelbine) demonstrated slightly higher potency than the parent Vinorelbine, with an IC50 value of 1.2 nM compared to 1.8 nM for Vinorelbine.[6] This suggests that modifications at the C3 position of the vindoline moiety can influence cytotoxic activity.

7'-homo-Anhydrovinblastine Derivatives

Researchers have also explored modifications of the catharanthine ring of Vinblastine, a related vinca alkaloid, to generate novel derivatives. Two such derivatives, compounds 30 and 33 , exhibited potent cytotoxic activity, in some cases surpassing that of Vinorelbine.[4] For instance, compound 33 was found to be five times more potent than Vinorelbine against the K562 leukemia cell line (IC50 of 1 nM vs. 5 nM).[4] These findings highlight the potential for developing highly active anti-cancer agents by altering the macrocyclic structure of vinca alkaloids.

Vinflunine: A Fluorinated Derivative

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for Vinorelbine and its derivatives is the disruption of microtubule dynamics, which are essential for cell division.

Vinorelbine_Mechanism_of_Action Mechanism of Action of Vinorelbine and its Derivatives cluster_Cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Assembly CellDivision Cell Division MitoticSpindle->CellDivision Chromosome Segregation Apoptosis Apoptosis MitoticSpindle->Apoptosis Mitotic Arrest leads to Vinorelbine Vinorelbine & Derivatives Vinorelbine->Tubulin Binds to β-tubulin Vinorelbine->Microtubule Inhibits Polymerization & Promotes Depolymerization

Caption: Mechanism of action of Vinorelbine and its derivatives.

This process involves the binding of the drug to β-tubulin, a subunit of microtubules, thereby preventing their assembly and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Workflow of MTT Cytotoxicity Assay start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding drug_treatment Treat cells with varying concentrations of Vinorelbine derivatives cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Living cells convert MTT to formazan crystals mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: A typical workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., Vinorelbine and its derivatives).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution is added to each well.

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The exploration of Vinorelbine derivatives has yielded promising candidates with enhanced cytotoxic activity against various cancer cell lines. While data on this compound remains elusive, the success of other derivatives, such as the 3-demethoxycarbonyl-3-acylamide and 7'-homo-anhydrovinblastine analogs, underscores the potential for further structural modifications to improve the therapeutic index of vinca alkaloids. Future research should focus on comprehensive preclinical and clinical evaluations of these potent derivatives to ascertain their safety and efficacy profiles for potential use in cancer therapy.

References

A Prospective Analysis of 17-Bromo Vinorelbine Ditartrate: Assessing Novelty and Potential Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the novelty and potential therapeutic advantages of 17-Bromo Vinorelbine Ditartrate, a novel analogue of the established chemotherapeutic agent, Vinorelbine. Due to the limited publicly available data on this specific analogue, this document outlines a prospective analysis based on the known properties of the parent compound and the potential impact of bromine substitution. It further details the requisite experimental protocols to validate these hypotheses.

Introduction: The Rationale for a Brominated Vinorelbine Analogue

Vinorelbine is a semi-synthetic vinca alkaloid that has been a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] While effective, Vinorelbine's therapeutic window is often limited by side effects such as myelosuppression and peripheral neurotoxicity.[3][4][5]

The introduction of a bromine atom at the 17-position of the vinorelbine scaffold represents a rational drug design strategy aimed at potentially enhancing its therapeutic index. Halogenation, particularly bromination, can significantly alter a molecule's physicochemical properties.[6][7] Introducing bromine can increase lipophilicity, which may enhance cell membrane permeability and potentially lead to improved drug uptake by tumor cells.[8][9] Furthermore, such structural modifications can influence drug-target interactions and metabolic stability, potentially leading to increased potency and a more favorable side-effect profile.[6][10]

Hypothesized Novelty of this compound:

  • Enhanced Cytotoxicity: Increased lipophilicity may lead to higher intracellular concentrations, potentially resulting in greater potency against cancer cell lines.

  • Altered Target Affinity: The bromo-substitution could modify the binding affinity for tubulin, potentially leading to more potent inhibition of microtubule polymerization.

  • Improved Pharmacokinetic Profile: Changes in metabolic stability could lead to a longer half-life and improved drug exposure.

  • Potential for Reduced Neurotoxicity: While speculative, the structural modification could alter the interaction with neuronal tubulin, potentially mitigating the dose-limiting neurotoxic effects associated with vinca alkaloids.[11]

Comparative Data Presentation

The following table summarizes the known quantitative data for Vinorelbine and presents the hypothetical, yet-to-be-determined, targets for this compound. This serves as a framework for the experimental evaluation of the novel compound.

ParameterVinorelbine (Navelbine®)This compound (Hypothetical)Rationale for Hypothetical Improvement
In Vitro Cytotoxicity (IC50) Varies by cell line (e.g., low nM range)To be determined (Potentially lower)Increased lipophilicity may enhance cellular uptake.
Tubulin Polymerization Inhibition (IC50) Potent inhibitorTo be determined (Potentially lower)Bromine substitution may enhance binding to the tubulin target.
In Vivo Antitumor Efficacy (%TGI) Significant tumor growth inhibition in xenograft modelsTo be determined (Potentially higher)Combination of enhanced cytotoxicity and potentially improved pharmacokinetics.
Neurotoxicity Dose-limiting peripheral neuropathyTo be determined (Potentially lower)Altered interaction with neuronal tubulin isoforms.
Myelosuppression Common, dose-limiting toxicityTo be determinedTo be evaluated in preclinical models.

Essential Experimental Protocols

To validate the hypothesized advantages of this compound, a series of rigorous preclinical experiments are necessary. The following are detailed methodologies for key comparative assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 for NSCLC, MCF-7 for breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Vinorelbine Ditartrate and this compound in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound.

Tubulin Polymerization Assay

This assay measures the effect of the compounds on the in vitro polymerization of purified tubulin.[15][16][17]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer on ice. Prepare a reaction mixture containing GTP.

  • Compound Addition: Add varying concentrations of Vinorelbine Ditartrate, this compound, a known polymerization inhibitor (e.g., colchicine), and a polymerization promoter (e.g., paclitaxel) to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well. Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization for each condition to determine the inhibitory effect of the compounds.

In Vivo Antitumor Efficacy: Xenograft Models

Animal models are crucial for evaluating the in vivo efficacy of novel anticancer agents.[18][19][20][21][22]

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H460) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Vinorelbine, this compound at different doses).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Assessment of Neurotoxicity

Evaluating the potential for reduced neurotoxicity is a key aspect of this comparative analysis.[23][24][25][26]

Protocol:

  • Animal Model: Use a suitable animal model, such as rats, which are sensitive to vinca alkaloid-induced neurotoxicity.

  • Dosing Regimen: Administer repeated doses of Vinorelbine and this compound over several weeks.

  • Behavioral Testing: Conduct behavioral tests to assess sensory and motor function, such as the hot plate test for thermal hyperalgesia and the grip strength test.

  • Nerve Conduction Studies: Perform nerve conduction velocity studies on peripheral nerves (e.g., sciatic nerve) to assess nerve function.

  • Histopathology: At the end of the study, collect dorsal root ganglia and peripheral nerve tissues for histopathological analysis to look for signs of axonal degeneration or damage.

Visualizing Pathways and Workflows

Signaling Pathway of Vinca Alkaloids

cluster_Cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (e.g., Vinorelbine) Tubulin_Dimers α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloid->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M-phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids, leading to mitotic arrest and apoptosis.

Experimental Workflow for Comparative Evaluation

cluster_Workflow Comparative Evaluation Workflow Start Start In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro->Tubulin_Polymerization In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Tubulin_Polymerization->In_Vivo Xenograft Antitumor Efficacy (Xenograft Model) In_Vivo->Xenograft Neurotoxicity Neurotoxicity Assessment In_Vivo->Neurotoxicity Data_Analysis Data Analysis & Comparison Xenograft->Data_Analysis Neurotoxicity->Data_Analysis End End Data_Analysis->End cluster_Advantages Potential Advantages of 17-Bromo Substitution Bromo_Substitution 17-Bromo Substitution Increased_Lipophilicity Increased Lipophilicity Bromo_Substitution->Increased_Lipophilicity Altered_Target_Binding Altered Target Binding Bromo_Substitution->Altered_Target_Binding Modified_Metabolism Modified Metabolism Bromo_Substitution->Modified_Metabolism Enhanced_Cell_Permeability Enhanced Cell Permeability Increased_Lipophilicity->Enhanced_Cell_Permeability Improved_Potency Improved Potency Altered_Target_Binding->Improved_Potency Reduced_Neurotoxicity Reduced Neurotoxicity Altered_Target_Binding->Reduced_Neurotoxicity Favorable_PK Favorable Pharmacokinetics Modified_Metabolism->Favorable_PK Enhanced_Cell_Permeability->Improved_Potency Therapeutic_Advantage Overall Therapeutic Advantage Improved_Potency->Therapeutic_Advantage Favorable_PK->Therapeutic_Advantage Reduced_Neurotoxicity->Therapeutic_Advantage

References

Preclinical Findings on Vinorelbine and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature did not yield specific preclinical data on 17-Bromo Vinorelbine Ditartrate. Therefore, this guide provides a comparative analysis of the well-documented parent compound, Vinorelbine Ditartrate, and its fluorinated derivative, Vinflunine. This comparison aims to offer insights into the reproducibility and variability of preclinical findings when modifications are made to the core vinorelbine structure.

Vinorelbine is a semi-synthetic vinca alkaloid that has been a cornerstone in the treatment of non-small cell lung cancer and breast cancer.[1][2][3] Like other vinca alkaloids, its primary mechanism of action involves the inhibition of microtubule polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[4] Vinflunine, a newer-generation vinca alkaloid, is a fluorinated derivative of vinorelbine and has been investigated for its potential improved antitumor activity and differing safety profile.[5][6]

In Vitro Cytotoxicity

The in vitro cytotoxic activity of vinorelbine and vinflunine has been evaluated across various cancer cell lines. These studies are crucial for determining the direct anti-proliferative effects of the compounds on cancer cells.

CompoundCell LineAssay TypeIC50Reference
Vinorelbine HeLaProliferation Assay1.25 nM[7]
JEG3Viability AssaySignificant reduction at 0.1 µM[8]
HTR-8/svneoViability AssaySignificant reduction at 1 µM[8]
MDA-MB-231Viability AssayIC50 of 142.6 nM (in combination study)[9]
Vinflunine HeLaProliferation Assay18 nM[7]

In Vivo Antitumor Efficacy

Preclinical in vivo studies in animal models are essential for assessing the therapeutic potential of drug candidates in a whole-organism context. These studies provide data on tumor growth inhibition and survival.

CompoundTumor ModelAnimal ModelDosing ScheduleKey FindingsReference
Vinorelbine Human Breast Carcinoma Xenografts (MCF-7, R-27)Nude Mice16 mg/kg, IVT/C ratio of 26.7% for MCF-7 and 44.1% for R-27[1]
4T1 Breast CancerBALB/c MiceMetronomic dosing with cisplatinDose-dependent dual-directional effects on tumor growth[10]
Human Tumor XenograftsNude MiceNot specifiedShowed antitumor activity in 8 of 11 tumor models[11]
Vinflunine Murine P388 LeukemiaMiceSingle or multiple IP dosesT/C ratios ranging from 200% to 457%[5]
B16 Melanoma (s.c. implanted)MiceMultiple IP administrationsSuperior survival prolongation and tumor growth inhibition compared to other vinca alkaloids[5]
Human Tumor Xenografts (LX-1 lung, MX-1 breast)Nude MiceFour weekly IP injectionsOptimal T/C values of 23% (LX-1) and 26% (MX-1)[5]
Various Human Tumor XenograftsNude MiceNot specifiedHigh or moderate antitumor activity in 64% of xenografts tested, compared to 27% for vinorelbine[6]

Signaling Pathways and Mechanism of Action

Both vinorelbine and vinflunine exert their anticancer effects primarily by targeting tubulin and disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Vinca_Alkaloid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Vinca_Alkaloid Vinca Alkaloid (Vinorelbine / Vinflunine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of Vinca Alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are summaries of typical experimental protocols used in the evaluation of vinorelbine and its derivatives.

In Vitro Cell Viability Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MDA-MB-231).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the test compound (e.g., vinorelbine, vinflunine) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®). The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The drug is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition, expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group × 100). Other endpoints may include tumor growth delay and survival.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess drug-related toxicity.

In_Vivo_Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug Administration (Treatment vs. Control) Randomization->Treatment Monitoring Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Efficacy & Toxicity Assessment Monitoring->Endpoint

Figure 2: General workflow for an in vivo tumor xenograft study.

Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of 17-Bromo Vinorelbine Ditartrate, a potent cytotoxic agent used in cancer research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this hazardous material, in line with established guidelines for chemotherapeutic waste.

Core Principles of Chemotherapeutic Waste Management

Disposal of this compound must comply with all applicable federal, state, and local regulations governing hazardous drug waste.[1][2] It is classified as a hazardous drug, and as such, requires meticulous segregation, labeling, and disposal procedures. The primary methods of disposal involve incineration through a licensed hazardous waste management company.[1][3]

Quantitative Waste Classification

The classification of waste contaminated with this compound is determined by the amount of residue remaining. This distinction is crucial for correct segregation and disposal.

Waste CategoryDescriptionDisposal Container
Trace Chemotherapy Waste Items contaminated with less than 3% of the original drug weight, such as empty vials, syringes, IV bags, tubing, gloves, and gowns.[4][5]Yellow, puncture-resistant containers labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[3][6]
Bulk Chemotherapy Waste Items contaminated with more than 3% of the original drug weight, including partially used vials, spilled materials, and grossly contaminated PPE.[4][5]Black, puncture-resistant containers labeled "HAZARDOUS DRUG WASTE" and managed as RCRA hazardous waste.[4]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Before handling this compound or its waste, personnel must be equipped with appropriate PPE, including:

    • Two pairs of chemotherapy-tested gloves.

    • A disposable, fluid-resistant gown.

    • Eye protection (goggles or face shield).

    • A NIOSH-approved respirator, as determined by a workplace hazard assessment.

2. Waste Segregation at the Point of Generation:

  • Immediately after use, all items contaminated with this compound must be segregated into the correct waste stream.

  • Trace Waste: Items such as empty drug vials, syringes with needles removed (if applicable), contaminated gloves, gowns, and labware should be placed in a designated yellow chemotherapy waste container.[3]

  • Bulk Waste: Any materials with visible contamination or containing more than a trace amount of the drug must be disposed of in a black hazardous waste container.[4]

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[3]

3. Container Management:

  • All waste containers must be clearly labeled with the appropriate hazard symbols and waste descriptions.[1]

  • Containers should be sealed when three-quarters full to prevent overfilling and potential spills.

  • Sealed containers must be stored in a secure, designated area with limited access while awaiting pickup.[1]

4. Spill Management:

  • In the event of a spill, immediately cordon off the area.

  • Personnel cleaning the spill must wear appropriate PPE.

  • Use a commercially available chemotherapy spill kit and follow its instructions.

  • All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.

5. Final Disposal:

  • The disposal of this compound waste must be carried out by a licensed hazardous waste contractor.[1]

  • Ensure the contractor is permitted to transport and incinerate chemotherapeutic waste.

  • Maintain all necessary documentation, including waste manifests, in accordance with regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A Generation of This compound Waste B Assess Contamination Level A->B G Contaminated Sharps A->G C < 3% Residual Drug (Trace Waste) B->C Trace D > 3% Residual Drug (Bulk Waste) B->D Bulk E Place in Yellow Trace Chemo Container C->E F Place in Black Bulk Chemo Container D->F I Seal Containers When 3/4 Full E->I F->I H Place in Yellow Chemo Sharps Container G->H H->I J Store in Secure Designated Area I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Transport to Permitted Incineration Facility K->L M Maintain Disposal Records L->M

Caption: Disposal workflow for this compound.

By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Essential Safety and Logistical Information for Handling 17-Bromo Vinorelbine Ditartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 17-Bromo Vinorelbine Ditartrate. Given its structural similarity to Vinorelbine Ditartrate, a potent cytotoxic agent, it should be handled with extreme caution to minimize exposure risks. The following procedures are based on established guidelines for managing highly hazardous pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to share the hazardous properties of Vinorelbine Ditartrate, which is classified as highly toxic. Potential health effects include being fatal if swallowed, causing severe skin and eye irritation, suspected genetic defects, potential damage to fertility or an unborn child, and organ damage through prolonged or repeated exposure.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[4]
Body Protection GownA disposable, long-sleeved, impervious gown made of a material like polyethylene-coated polypropylene should be worn.[4]
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols.[5]
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection is necessary.[5]

Operational Plan for Safe Handling

A systematic approach is essential to ensure safety during the handling of this compound. The following step-by-step plan outlines the key procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]

  • Ensure a dedicated and clearly marked area is established for handling this compound.

  • Prohibit eating, drinking, and smoking in the designated handling area.[6]

  • Have a spill kit readily accessible.

2. Handling the Compound:

  • Wear the full complement of PPE as detailed in Table 1 before beginning any work.

  • When weighing the solid compound, use a containment balance enclosure if available.

  • For reconstitution, slowly add the diluent to the vial to avoid aerosol generation.

  • All containers holding this compound must be clearly labeled with its name and hazard symbols.

3. Spill Management:

  • In the event of a spill, immediately evacuate and secure the area to prevent further contamination.[5]

  • Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.[5]

  • Use a spill kit specifically designed for cytotoxic drugs to absorb and neutralize the spilled material.[5]

  • Collect all contaminated materials in a designated cytotoxic waste container.[5]

  • Thoroughly decontaminate the spill area with an appropriate cleaning agent.[5]

Disposal Plan

All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Table 2: Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and puncture-resistant cytotoxic waste containerIncludes contaminated gloves, gowns, bench paper, and weighing papers.
Liquid Waste Labeled, sealed, and leak-proof cytotoxic waste containerIncludes unused solutions and contaminated solvents. Do not discharge to sewer systems.[7]
Sharps Labeled, puncture-resistant sharps container for cytotoxic wasteIncludes contaminated needles, syringes, and glassware.

All cytotoxic waste containers must be disposed of through a licensed hazardous waste disposal service.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations to ensure the safe handling and disposal of this compound.

SafeHandlingWorkflow A Preparation (Don PPE, Prepare Workspace) B Handling (Weighing, Reconstitution) A->B C Experimentation B->C I Spill Event B->I D Decontamination (Clean Workspace and Equipment) C->D C->I E Waste Segregation D->E F Solid Waste Disposal E->F G Liquid Waste Disposal E->G H Sharps Disposal E->H J Spill Cleanup Procedure I->J J->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.